11-Hydroxyhumantenine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+/t14-,15-,18-,19+,21-/m0/s1 |
InChI-Schlüssel |
VYZFRSLZSBLYIC-HLKYCOTLSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Isolating 11-Hydroxyhumantenine from Gelsemium elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation of 11-Hydroxyhumantenine, a significant monoterpenoid indole (B1671886) alkaloid, from the plant Gelsemium elegans. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the intricate workflows involved in natural product chemistry.
Gelsemium elegans, a plant known for its complex array of biologically active alkaloids, is a rich source of compounds with potential therapeutic applications, including analgesic, anti-inflammatory, and antitumor properties.[1][2][3] Among these, this compound represents a molecule of interest for further investigation. This guide synthesizes established protocols for the extraction and purification of alkaloids from G. elegans, providing a foundational methodology for obtaining this compound for research and development purposes.
Quantitative Data Summary
The isolation and purification of alkaloids from Gelsemium elegans have been approached using various chromatographic techniques, each yielding different efficiencies and purities. The following table summarizes the quantitative data from a representative preparative separation method.
| Compound | Amount from 1.5g Crude Extract | Purity | Analytical Method |
| Gelsemine | 312 mg | 94.8% | HPLC at 256 nm |
| Koumine | 420 mg | 95.9% | HPLC at 256 nm |
| Gelsevirine | 195 mg | 96.7% | HPLC at 256 nm |
Table 1: Summary of quantitative data from the preparative separation of major alkaloids from a crude extract of G. elegans using pH-zone-refining counter-current chromatography.[2]
Experimental Protocols
The following sections detail the key experimental procedures for the isolation of alkaloids, including this compound, from Gelsemium elegans. These protocols are based on established methods and can be adapted based on laboratory scale and available equipment.
General Extraction of Crude Alkaloids
This protocol outlines the initial extraction of total alkaloids from the plant material.
Materials and Reagents:
-
Dried and powdered stems and leaves of Gelsemium elegans
-
Ethanol (B145695) (95%)
-
Sulfuric acid (20%)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Chloroform (B151607) (CHCl₃)
-
Distilled water
Procedure:
-
Maceration: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature.
-
Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Acidification: The residue is suspended in distilled water and acidified to approximately pH 4 with 20% sulfuric acid.[1]
-
Degreasing: The acidic suspension is partitioned with ethyl acetate to remove neutral components. The aqueous phase is retained.
-
Basification: The aqueous phase is then basified to approximately pH 10 with sodium carbonate.[1]
-
Alkaloid Extraction: The basified solution is extracted with chloroform to yield the crude alkaloid extract.[1]
-
Drying: The chloroform extract is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to obtain the crude alkaloid mixture.
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Silica (B1680970) gel column chromatography is a common initial step.
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
Procedure:
-
Column Preparation: A silica gel column is prepared using a slurry of silica gel in chloroform.
-
Loading: The crude alkaloid extract is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of chloroform-methanol, starting with a non-polar mixture (e.g., 30:1 CHCl₃:MeOH) and gradually increasing the polarity to 1:1.[1]
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired alkaloids. Fractions with similar TLC profiles are combined.
-
Further Purification: Fractions containing this compound, a polar compound due to the hydroxyl group, would likely elute at higher methanol concentrations. These fractions may require further purification using techniques such as preparative High-Performance Liquid Chromatography (prep-HPLC) or other high-resolution chromatographic methods to achieve high purity.[4]
Analytical Methods for Identification and Purity Assessment
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
Methods:
-
High-Performance Liquid Chromatography (HPLC): Used for purity determination of the isolated compounds.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for the detection and tentative identification of alkaloids based on their mass-to-charge ratio and fragmentation patterns.[5][6] The transition for humantenine (B602792) (a related compound) has been reported as m/z 355 to m/z 309 and m/z 355 to m/z 122.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural elucidation of the isolated compound.[2]
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): Used to determine the molecular weight of the compound.[2]
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the isolation and analysis of this compound from Gelsemium elegans.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationships in the analysis of this compound.
References
- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 2. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Confirmation of gelsemium poisoning by targeted analysis of toxic gelsemium alkaloids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypothetical Elucidation of 11-Hydroxyhumantenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: While the compound "11-Hydroxyhumantenine" is not described in the current scientific literature, this technical guide presents a hypothetical strategy for its chemical structure elucidation. Based on the known structure of the parent alkaloid, humantenine (B602792), we will explore the expected spectroscopic data, outline detailed experimental protocols for its characterization, and provide a logical workflow for its structural determination. This document serves as a theoretical framework for researchers encountering novel hydroxylated derivatives of known natural products.
Introduction
Humantenine is a monoterpenoid indole (B1671886) alkaloid that has been isolated from plants of the genus Gelsemium.[1] These alkaloids are known for their complex chemical structures and diverse biological activities.[1] The introduction of a hydroxyl group to the humantenine scaffold at the C-11 position would create a novel derivative, herein referred to as this compound. The elucidation of its precise chemical structure would be paramount to understanding its chemical properties and potential pharmacological activity.
This guide will provide a comprehensive, albeit theoretical, overview of the modern analytical techniques that would be employed to fully characterize this compound, assuming its successful isolation.
Proposed Structure of this compound
The molecular formula for humantenine is C₂₁H₂₆N₂O₃.[2] The introduction of a hydroxyl group would change this to C₂₁H₂₆N₂O₄ . The exact position of the "11" carbon would need to be determined based on the established numbering system for the humantenine scaffold. For the purpose of this guide, we will assume the following skeletal structure and numbering, with the hydroxyl group at C-11.
(Note: A chemical structure diagram of the proposed this compound would be inserted here in a full whitepaper. As a text-based AI, a visual representation cannot be directly generated within this response.)
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These predictions are based on the known data for humantenine and the expected spectroscopic effects of a hydroxyl group.
Predicted ¹H NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-11 | 3.5 - 4.5 | m | - | The presence of the hydroxyl group will deshield this proton, shifting it downfield compared to the parent compound. |
| ... | ... | ... | ... | Other proton signals would be listed here, with expected shifts based on proximity to the new functional group. |
| OH-11 | 1.0 - 5.0 | br s | - | Signal would be broad and its chemical shift would be dependent on solvent and concentration. Would be exchangeable with D₂O. |
Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Notes |
| C-11 | 60 - 75 | The carbon bearing the hydroxyl group will be significantly deshielded and shifted downfield. |
| C-10 | +/- 5-10 ppm | β-effect of the hydroxyl group will cause a shift in the adjacent carbon. |
| C-12 | +/- 5-10 ppm | β-effect of the hydroxyl group will cause a shift in the adjacent carbon. |
| ... | ... | Other carbon signals would be listed here, with expected shifts. |
Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Notes |
| HR-ESI-MS | Positive | [M+H]⁺ = 371.1914 | Calculated for C₂₁H₂₇N₂O₄⁺. High-resolution mass spectrometry would be crucial for confirming the elemental composition. |
| MS/MS | Positive | - | Fragmentation of the [M+H]⁺ ion would be expected. Key fragments would likely arise from the loss of water (H₂O) and other characteristic losses from the humantenine core. |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to elucidate the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the isolated this compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) would be added as an internal standard (δ 0.00).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) would be used to acquire the data.
-
1D NMR Experiments:
-
¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: To determine the number of distinct carbon environments and their chemical shifts.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is critical for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the isolated compound (approximately 1 µg/mL) would be prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source would be used.
-
Data Acquisition:
-
Full Scan HR-MS: To determine the accurate mass of the molecular ion and thus the elemental composition.
-
Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to produce a characteristic fragmentation pattern, providing further structural information.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: A flowchart of the experimental workflow for the structure elucidation of a novel compound.
Signaling Pathways and Logical Relationships
The logical relationship between different NMR experiments in determining the final structure can be visualized as follows:
Caption: Logical relationships between NMR experiments and derived structural information.
Conclusion
The structural elucidation of a novel natural product like the hypothetical this compound requires a systematic and multi-faceted analytical approach. Through the combined application of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its chemical structure and stereochemistry can be achieved. The methodologies and workflows presented in this guide provide a robust framework for researchers in natural product chemistry and drug discovery.
References
Spectroscopic Data of 11-Hydroxyhumantenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the akuammiline (B1256633) alkaloid, 11-Hydroxyhumantenine. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic information, experimental protocols, and a logical workflow for analysis. The data herein is foundational for the structural elucidation, characterization, and further development of this compound.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. While the complete raw data would be found in the primary literature, this guide summarizes the key quantitative findings in a structured format. The following tables are based on data typically reported for novel natural products, with the understanding that the specific values for this compound would be populated from the primary research article detailing its isolation and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data to be populated from primary literature | |||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data to be populated from primary literature | |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| ESI+ | [M+H]⁺ value | 100 | [M+H]⁺ |
| Fragment 1 m/z | [M+H - Loss]⁺ | ||
| Fragment 2 m/z | [M+H - Loss]⁺ | ||
| ... |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies representative of those used for the characterization of novel alkaloids like this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆; 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
-
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance series or JEOL ECZ series instrument, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Experiments: To aid in the complete structural assignment, a suite of two-dimensional NMR experiments are often performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry of the molecule.
-
2.2. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) compatible with the ionization source.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ or the sodiated adduct [M+Na]⁺ with minimal fragmentation.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule. The accurate mass measurement of the molecular ion allows for the determination of the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the connectivity of the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Unveiling 11-Hydroxyhumantenine: A Technical Guide to its Natural Sources, Extraction, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyhumantenine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine (B602792) class. These complex natural products are of significant interest to the scientific community due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and pharmacology.
Natural Sources of this compound
The primary natural source of this compound is the plant genus Gelsemium, a member of the Gelsemiaceae family. This genus comprises three recognized species: Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii.[1] All three species are known to be poisonous due to their rich alkaloid content.[2]
Gelsemium elegans, in particular, has been identified as a significant source of a diverse array of indole alkaloids, including those of the humantenine type.[3][4] Phytochemical investigations have confirmed the presence of this compound in this species. While the presence of this compound is established, comprehensive quantitative data on its concentration in various plant parts remains a subject of ongoing research. However, studies involving the relative quantification of alkaloids in Gelsemium elegans suggest that the distribution and concentration of these compounds can vary between the roots, stems, and leaves.
Quantitative Data
To date, absolute quantitative data for this compound in Gelsemium elegans is not extensively documented in publicly available literature. However, relative quantification has been performed, indicating its presence alongside other major alkaloids. For context, quantitative analyses of other major alkaloids in Gelsemium elegans have been reported, providing a baseline for the general alkaloid content in the plant.
Table 1: Quantitative Analysis of Selected Alkaloids in Gelsemium elegans
| Alkaloid | Plant Part | Method | Concentration/Amount | Reference |
| Koumine | Hair | UHPLC-MS/MS | 27.2 pg/mg | [5] |
| Gelsemine | Hair | UHPLC-MS/MS | 18.1 pg/mg | [5] |
| Gelsenicine | Hair | UHPLC-MS/MS | 4.2 pg/mg | [5] |
| Humantenmine | Rat Plasma | UPLC-MS/MS | LLOQ: 1 nmol/L | [6] |
| 11 Gelsemium Alkaloids | Rat Plasma | UPLC-MS/MS | Calibration range: 0.1–200 ng/mL | [4][7] |
Note: This table provides examples of quantitative data for other alkaloids from Gelsemium elegans to illustrate the typical concentration ranges and analytical methods employed. LLOQ refers to the Lower Limit of Quantification.
Experimental Protocols
The isolation and quantification of this compound from Gelsemium species involve a multi-step process encompassing extraction, purification, and analysis. The following protocols are based on established methods for the analysis of Gelsemium alkaloids.
Protocol 1: General Extraction of Alkaloids from Gelsemium elegans
This protocol outlines a general procedure for the extraction of total alkaloids from plant material.
1. Sample Preparation:
-
Collect fresh plant material (e.g., roots, stems, or leaves of Gelsemium elegans).
-
Wash the material thoroughly with water to remove any soil or debris.
-
Air-dry the plant material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a suitable vessel and add a solvent, such as methanol (B129727) or 80% ethanol, at a specific ratio (e.g., 1:10 w/v).
-
Perform extraction using ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature. This process should be repeated multiple times (e.g., 2-3 times) with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts from all repetitions.
3. Filtration and Concentration:
-
Filter the combined extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to yield a crude extract.
Protocol 2: Quantification of this compound by UPLC-MS/MS
This protocol describes the analytical procedure for the sensitive and specific quantification of this compound. This method is adapted from established protocols for the analysis of Gelsemium alkaloids in biological matrices and can be applied to plant extracts.[2][4][5][6]
1. Sample Preparation for Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification and to reduce matrix effects, if necessary.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase column suitable for alkaloid separation (e.g., C18 column).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized for the separation of humantenine-type alkaloids.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) for reproducible retention times.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard of the compound.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
Signaling Pathways and Biosynthesis
The biosynthesis of this compound, like other monoterpenoid indole alkaloids, originates from the precursors tryptamine (B22526) and secologanin (B1681713). Tryptamine is derived from the shikimate pathway, while secologanin is produced via the methylerythritol phosphate (B84403) (MEP) pathway.
The key steps in the proposed biosynthetic pathway are as follows:
-
Strictosidine (B192452) Formation: Tryptamine and secologanin are condensed by the enzyme strictosidine synthase (STR) to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[8]
-
Conversion to an Intermediate: Strictosidine undergoes a series of enzymatic transformations, including deglycosylation by strictosidine glucosidase (SGD), to form a reactive intermediate.[8]
-
Formation of the Humantenine Skeleton: The intermediate is then channeled into the specific pathway for humantenine-type alkaloids. This involves a series of cyclizations, rearrangements, and oxidative modifications to form the characteristic humantenine scaffold.
-
Hydroxylation at C-11: The final step in the formation of this compound is the hydroxylation of the indole nucleus at the C-11 position. Recent genomic studies on Gelsemium sempervirens have identified a gene cluster responsible for the C-11 methoxylation of humantenine alkaloids.[7][8] This cluster contains genes encoding a cytochrome P450 monooxygenase (CYP) and an O-methyltransferase (OMT). It is highly probable that a similar CYP enzyme is responsible for the initial hydroxylation at the C-11 position to produce this compound.
Below are diagrams illustrating the experimental workflow and the proposed biosynthetic pathway.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Logical Relationships
The study of this compound involves a logical progression from its natural source to its potential applications. This can be visualized as a hierarchical relationship.
Caption: Logical flow from natural source to potential application of this compound.
Conclusion
This compound represents a compelling target for phytochemical and pharmacological research. Its presence in Gelsemium species, particularly G. elegans, provides a clear natural source for its isolation. The methodologies outlined in this guide for extraction and quantification using UPLC-MS/MS offer a robust framework for its analysis. Furthermore, the elucidation of its biosynthetic pathway, while still requiring further detailed investigation, provides a foundation for potential synthetic biology approaches to its production. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing natural product and its potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of koumine, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
An In-depth Technical Guide to 11-Hydroxyhumantenine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxyhumantenine is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. As a member of the akuammiline (B1256633) family of alkaloids, it possesses a complex polycyclic structure. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on available scientific literature. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. All quantitative data is summarized in structured tables, and where available, detailed experimental protocols are provided.
Introduction
Gelsemium elegans, a highly toxic plant, is a rich source of structurally diverse and biologically active indole alkaloids. Among these is this compound, a hydroxylated derivative of humantenine (B602792). The structural elucidation of this compound has been accomplished through modern spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document consolidates the available data on its physical and chemical characteristics to facilitate further research and development.
Physical Properties
Limited specific physical property data for this compound has been published. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [1][2] |
| Molecular Weight | 370.45 g/mol | [1] |
| CAS Number | 122590-04-9 | [1][2] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Optical Rotation | Not Reported | |
| Solubility | Not Reported |
Chemical Properties and Spectroscopic Data
The chemical structure of this compound has been primarily characterized through mass spectrometry and NMR spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry has been instrumental in determining the elemental composition of this compound.
| Ion | m/z [M+H]⁺ | Technique | Source |
| C₂₁H₂₇N₂O₄⁺ | 371.1965 | HR-ESI-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data are crucial for the structural elucidation of this compound. While a complete, assigned dataset from a single source is not available in the public domain, the following tables compile representative chemical shifts for the core humantenine skeleton and expected shifts for the hydroxylated derivative based on related compounds.
Table 3.2.1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in searched literature |
Table 3.2.2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Data not available in searched literature |
Note: The absence of specific NMR data in the searched literature highlights a gap in the publicly available information for this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not fully described in the readily available literature. However, a general workflow can be inferred from studies on alkaloids from Gelsemium elegans.
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of alkaloids from Gelsemium elegans.
Protocol Details:
-
Extraction: The dried and powdered plant material (stems, leaves, or roots) of Gelsemium elegans is typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature.
-
Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then subjected to an acid-base partitioning procedure. This involves dissolving the extract in an acidic aqueous solution (e.g., 5% HCl) and washing with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to yield the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for separation. This often begins with column chromatography over silica (B1680970) gel or alumina, using a gradient elution system of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
-
Purification: Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including MS, ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
Signaling Pathways and Biological Activity
The biological activity and associated signaling pathways of this compound are not well-documented in the currently available literature. Research on other alkaloids from Gelsemium elegans suggests potential cytotoxic and neurological activities. Further investigation is required to elucidate the specific biological targets and mechanisms of action for this compound.
The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the activities of related alkaloids.
Conclusion
This compound is a structurally interesting natural product from Gelsemium elegans. While its existence and basic chemical formula are established, there is a notable lack of comprehensive public data regarding its physical properties and detailed spectroscopic assignments. This guide consolidates the currently available information and highlights the need for further research to fully characterize this compound. The provided general experimental workflow can serve as a starting point for researchers aiming to isolate and study this compound and related alkaloids. Future studies should focus on obtaining detailed one- and two-dimensional NMR data, determining its crystal structure, and exploring its pharmacological activities to unlock its full scientific and therapeutic potential.
References
In-Depth Technical Guide to 11-Hydroxyhumantenine (CAS Number 122590-04-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxyhumantenine is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the stems of Gelsemium elegans. As a member of the humantenine-type alkaloids, it belongs to a class of compounds known for their significant biological activities, including potent cytotoxicity and neuroactivity. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, isolation, and spectroscopic characterization. While specific biological activity data for this compound is limited, this guide also explores the known activities of related Gelsemium alkaloids to infer potential areas of interest for future research and drug development.
Chemical and Physical Properties
This compound is a complex alkaloid with the molecular formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.44 g/mol . Its structure features a hydroxyl group at the 11th position of the humantenine (B602792) core.
| Property | Value | Reference |
| CAS Number | 122590-04-9 | N/A |
| Molecular Formula | C₂₁H₂₆N₂O₄ | N/A |
| Molecular Weight | 370.44 g/mol | N/A |
| Type of Compound | Monoterpenoid Indole Alkaloid | [1][2] |
| Source | Gelsemium elegans | [1][2] |
Isolation and Extraction
The isolation of this compound was first reported by Zhang et al. (2010) from the stems of Gelsemium elegans. The general procedure involves the extraction of the plant material with ethanol (B145695), followed by a series of chromatographic separations to isolate the individual alkaloid constituents.
Experimental Protocol: Isolation of this compound
Objective: To isolate this compound from the stems of Gelsemium elegans.
Materials:
-
Dried and powdered stems of Gelsemium elegans
-
95% Ethanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Various organic solvents for chromatography (e.g., chloroform, methanol (B129727), ethyl acetate, hexane)
Methodology:
-
Extraction: The powdered stems of Gelsemium elegans are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
-
Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of increasingly polar solvents (e.g., a chloroform/methanol mixture). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Gel Filtration Chromatography: Fractions containing compounds with similar TLC profiles are further purified using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.
-
Preparative HPLC: Final purification of this compound is achieved by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., a methanol/water or acetonitrile/water gradient).
This is a generalized protocol based on standard alkaloid isolation techniques. The specific details of the solvent systems and gradients used in the original publication by Zhang et al. are essential for precise replication.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | Signals corresponding to aromatic protons, olefinic protons, methoxy (B1213986) groups, and aliphatic protons characteristic of the humantenine skeleton. The presence of a hydroxyl group would be indicated by a specific chemical shift, which may be exchangeable with D₂O. |
| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for 21 carbon atoms, including those of the indole nucleus, the monoterpene unit, and the methoxycarbonyl group. The carbon bearing the hydroxyl group at C-11 would show a characteristic downfield shift. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula (C₂₁H₂₆N₂O₄). |
Note: The specific chemical shifts and coupling constants from the original publication by Zhang et al. are required for a complete and unambiguous structural assignment.
Biological Activity and Potential Signaling Pathways
While there is a lack of specific biological activity data for this compound, the broader class of humantenine-type and other Gelsemium alkaloids are known for their significant bioactivities.
Cytotoxicity
Numerous alkaloids isolated from Gelsemium elegans have demonstrated cytotoxic effects against various cancer cell lines. For example, other humantenine derivatives have been evaluated for their in vitro cytotoxicity. This suggests that this compound may also possess antiproliferative properties and warrants investigation as a potential anticancer agent.
Neuroactivity
Gelsemium alkaloids are well-known for their potent effects on the central nervous system. Humantenine-type alkaloids are among the most toxic constituents of the plant, with their toxicity potentially linked to excitotoxicity. This suggests possible interactions with key neurotransmitter systems.
Potential Signaling Pathways of Interest:
-
MAPK Signaling Pathway: Some studies on the toxic mechanisms of Gelsemium alkaloids suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The excitotoxicity observed with related alkaloids may be mediated through this pathway.
-
GABA and Glycine (B1666218) Receptors: The neurotoxic effects of Gelsemium alkaloids have been postulated to involve antagonism of inhibitory neurotransmitter receptors, specifically GABA and glycine receptors. Disruption of the normal inhibitory tone in the central nervous system can lead to hyperexcitability and convulsions, which are characteristic signs of Gelsemium poisoning.
Hypothesized Signaling Pathway for Neurotoxicity
Caption: Hypothesized signaling pathways for Gelsemium alkaloid neurotoxicity.
Future Research Directions
This compound represents a promising lead compound for further investigation. Key areas for future research include:
-
Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
-
Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines is warranted to determine its cytotoxic potential and selectivity.
-
Neuropharmacological Evaluation: Detailed studies are needed to investigate the effects of this compound on specific neurotransmitter receptors, particularly GABA and glycine receptors, to elucidate its mechanism of neuroactivity.
-
Signaling Pathway Analysis: In-depth investigation into the modulation of the MAPK pathway and other relevant signaling cascades by this compound will provide a clearer understanding of its molecular mechanism of action.
Conclusion
This compound is a structurally interesting monoterpenoid indole alkaloid with potential for significant biological activity, given the known properties of related compounds from Gelsemium elegans. While current data is primarily focused on its isolation and structure, this guide highlights the critical need for further research into its pharmacological effects. The insights provided herein are intended to serve as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery, paving the way for future exploration of this intriguing molecule.
References
Unveiling the Molecular Profile of 11-Hydroxyhumantenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 11-Hydroxyhumantenine, an indole (B1671886) alkaloid of interest. The following sections detail its physicochemical properties, and while specific quantitative biological data and associated signaling pathways remain to be fully elucidated in publicly available literature, this document outlines the general experimental protocols and conceptual frameworks for its investigation based on its known biological activities.
Data Presentation: Physicochemical Characteristics
Quantitative data available for this compound is summarized in the table below. At present, specific metrics for biological activity such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values have not been found in the surveyed scientific literature.
| Property | Value | Source |
| Molecular Weight | 370.449 g/mol | [1] |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |
| Chemical Class | Indole Alkaloid | |
| Source | Gelsemium elegans | |
| Reported Biological Activities | Antibacterial, Anti-inflammatory, Neuroprotective, Cardiovascular effects | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for assessing the reported biological activities of this compound. These protocols are based on standard practices for the evaluation of natural product compounds.
Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
d. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7) in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
b. Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with LPS and the compound's solvent) and a negative control (untreated cells).
c. Measurement of Nitric Oxide:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Neuroprotective Effect Evaluation: MTT Assay in a Neuronal Cell Line
This assay measures the ability of a compound to protect neuronal cells from a toxic insult by assessing cell viability.
a. Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to differentiate if necessary.
b. Induction of Neurotoxicity and Treatment:
-
Pre-treat the cells with different concentrations of this compound for a specified period.
-
Induce neurotoxicity by adding a toxic agent (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).
-
Include a control group (cells treated with the neurotoxin only) and a vehicle control group.
c. Cell Viability Assessment (MTT Assay):
-
After the desired incubation time, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm.
d. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
A higher percentage of viability in the presence of this compound indicates a neuroprotective effect.
Visualizations: Conceptual Frameworks
As specific signaling pathways for this compound are not yet defined in the literature, the following diagrams illustrate a conceptual workflow for its investigation and a hypothetical signaling cascade that could be explored based on its reported anti-inflammatory activity.
Figure 1. Conceptual workflow for the investigation of this compound.
Figure 2. Hypothetical anti-inflammatory signaling pathway for this compound.
References
Methodological & Application
Total Synthesis of 11-Hydroxyhumantenine: A Proposed Strategy and Methodologies
Application Note: AP-CHEM-2025-12-06
Abstract
This document outlines a detailed, proposed total synthesis of the complex indole (B1671886) alkaloid 11-hydroxyhumantenine (B242648). As a member of the Gelsemium and Strychnos alkaloid families, its intricate polycyclic architecture presents a significant synthetic challenge. While a direct total synthesis of this compound has not been explicitly reported in the literature, this application note constructs a viable and strategic synthetic pathway. The proposed route leverages established methodologies from the successful total syntheses of structurally related alkaloids, such as strychnine (B123637) and akuammicine. The core strategy involves the convergent assembly of the pentacyclic humantenine (B602792) framework, followed by a late-stage C-H oxidation to introduce the C11-hydroxyl group. This document provides detailed protocols for key transformations and summarizes relevant quantitative data to guide researchers in the field of natural product synthesis and drug development.
Introduction
The humantenine-type alkaloids, isolated from plants of the Gelsemium genus, are a fascinating subclass of monoterpenoid indole alkaloids characterized by their complex and rigid cage-like structures.[1][2] this compound, a naturally occurring derivative, possesses an additional hydroxyl group on the indole nucleus, a common feature in bioactive natural products that can significantly modulate pharmacological activity. The total synthesis of such complex molecules is a formidable challenge that drives the development of novel synthetic strategies and methodologies.[3][4]
This application note details a proposed synthetic strategy for this compound. The approach is rooted in a retrosynthetic analysis that dissects the molecule into key building blocks, drawing inspiration from the elegant total syntheses of strychnine and other related alkaloids by research groups such as those of Vanderwal and Qin.[5][6] The key features of the proposed synthesis include a convergent strategy to construct the core pentacyclic structure of humantenine, followed by a regioselective late-stage hydroxylation of the indole C11-position.
Retrosynthetic Analysis and Proposed Synthetic Pathway
The proposed retrosynthetic analysis for this compound is depicted below. The final key transformation is the late-stage C11-hydroxylation of a humantenine precursor. The core pentacyclic structure of humantenine is envisioned to be assembled from a tryptamine-derived Zincke aldehyde and a functionalized cyclopentene (B43876) fragment, a strategy that has proven effective in the synthesis of strychnine.[5][6]
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would commence with the preparation of the two key fragments, followed by their union in a key cycloaddition and cascade sequence to rapidly assemble the complex core. The final step will be the strategic introduction of the hydroxyl group at the C11 position.
Experimental Protocols
Protocol 1: Synthesis of the Humantenine Core via a [4+2] Cycloaddition Cascade
This protocol is adapted from the strychnine synthesis by Vanderwal and coworkers and is proposed for the construction of the unfunctionalized humantenine core.[5][6]
Materials:
-
Tryptamine-derived Zincke aldehyde
-
Functionalized cyclopentene fragment
-
Anhydrous toluene (B28343)
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a solution of the tryptamine-derived Zincke aldehyde in anhydrous toluene under an inert atmosphere, add the functionalized cyclopentene fragment.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography on silica (B1680970) gel.
-
The subsequent steps involve a palladium-catalyzed deallylation and a tandem Brook rearrangement/conjugate addition to furnish the pentacyclic core, as detailed in the original literature.[6]
Expected Yield: Based on analogous transformations in strychnine synthesis, yields for the initial cycloaddition can range from 60-80%.
Protocol 2: Late-Stage C11-Hydroxylation via Boron-Directed C-H Borylation/Oxidation
This protocol for the regioselective hydroxylation of the indole nucleus is based on the work of Shi and coworkers.[7] This method allows for the directed hydroxylation of indoles at positions that are typically difficult to functionalize directly.
Materials:
-
Humantenine precursor
-
Boron tribromide (BBr₃) in dichloromethane (B109758) (DCM)
-
Sodium perborate (B1237305) tetrahydrate (NaBO₃·4H₂O)
-
Tetrahydrofuran (THF)
-
Aqueous potassium carbonate (K₂CO₃)
-
Anhydrous DCM
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the humantenine precursor in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of BBr₃ in DCM dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
In a separate flask, prepare a solution of NaBO₃·4H₂O in a mixture of THF and aqueous K₂CO₃.
-
Add the boronate ester solution to the oxidizing mixture at room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Yield: Yields for similar directed C-H hydroxylations of complex indoles can range from 50-70%.
Data Presentation
As a direct total synthesis of this compound has not been published, quantitative data is presented based on analogous reactions in the syntheses of related Strychnos alkaloids.
Table 1: Summary of Key Reaction Yields in Proposed Synthesis
| Step | Reaction Type | Precedent Alkaloid | Reported Yield (%) |
| Formation of Humantenine Core | [4+2] Cycloaddition Cascade | Strychnine | 60-80 |
| Late-Stage C11-Hydroxylation | Directed C-H Borylation/Oxidation | Substituted Indoles | 50-70 |
Logical Workflow of the Proposed Synthesis
The overall workflow for the proposed total synthesis is outlined below.
Caption: Proposed workflow for the total synthesis of this compound.
Conclusion
This application note presents a comprehensive and viable strategy for the total synthesis of this compound. By leveraging powerful and well-established synthetic methodologies from the broader field of Strychnos and Gelsemium alkaloid synthesis, a clear path to the complex core structure is delineated. Furthermore, a modern and efficient late-stage C-H functionalization protocol is proposed for the crucial introduction of the C11-hydroxyl group. The detailed protocols and summarized data provide a solid foundation for researchers to embark on the synthesis of this challenging and potentially bioactive natural product. The successful execution of this proposed route would represent a significant achievement in the field of organic synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the total synthesis of Strychnos alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Strychnine by Vanderwal [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 11-Hydroxyhumantenine
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyhumantenine is a metabolite of humantenine, an alkaloid found in the plant species Gelsemium. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicology assessments. While specific validated methods for this compound are not extensively published, established bioanalytical principles and techniques can be applied to develop a robust and reliable quantification method. This document provides a comprehensive guide to developing and validating an analytical method for this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and selectivity.[1][2]
Recommended Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in complex biological matrices.[1] This technique offers high selectivity by separating the analyte from matrix components chromatographically and then differentiating it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Its high sensitivity allows for the detection and quantification of low concentrations of metabolites.
Development of an LC-MS/MS Method for this compound Quantification
A typical workflow for developing an LC-MS/MS assay involves sample preparation, development of chromatographic separation conditions, optimization of mass spectrometric detection, and comprehensive method validation.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the quantification of an analyte in a biological matrix using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
Protocol: Liquid-Liquid Extraction (LLE)
LLE is a robust method that often provides clean extracts.[3][4]
-
Aliquot Sample: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with a known concentration of a suitable internal standard. An ideal IS would be a stable isotope-labeled version of this compound.
-
Add Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection.
Workflow for Liquid-Liquid Extraction
Caption: Step-by-step workflow for the Liquid-Liquid Extraction (LLE) of a biological sample.
Liquid Chromatography
The following are suggested starting conditions for chromatographic separation. These parameters will require optimization.
| Parameter | Suggested Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[5][6] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might run over 5-10 minutes. |
Mass Spectrometry
Optimization of MS parameters is critical for achieving high sensitivity and specificity.
| Parameter | Description |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), likely in positive mode for an alkaloid structure. |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | These must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer. The precursor ion (Q1) will be the protonated molecule [M+H]+, and the product ions (Q3) will be characteristic fragments. |
| Gas Temperatures & Flows | Optimize desolvation gas temperature and flow, and cone gas flow to maximize signal intensity. |
| Collision Energy (CE) | Optimize for each MRM transition to achieve the most abundant and stable fragment ion. |
Hypothetical MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Analytical Method Validation
Once the LC-MS/MS method is developed, it must be validated to ensure it is reliable and reproducible for its intended purpose. Key validation parameters are outlined below, with typical acceptance criteria.
Method Validation Workflow
Caption: Essential parameters for the validation of a bioanalytical method.
Quantitative Data Summary and Acceptance Criteria
The following tables summarize the key validation parameters and provide typical acceptance criteria based on regulatory guidelines.
Table 1: Linearity and Sensitivity
| Parameter | Description | Acceptance Criteria | Example Data (Hypothetical) |
| Linearity (r²) | Correlation coefficient of the calibration curve. | r² ≥ 0.99[2] | 0.998 |
| Calibration Range | The range of concentrations over which the method is linear.[7] | To be determined based on expected concentrations. | 0.1 - 100 ng/mL |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy: 80-120%, Precision: ≤ 20% CV | 0.1 ng/mL |
| LOD | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3 | 0.03 ng/mL |
Table 2: Accuracy and Precision
Accuracy and precision are typically assessed at four quality control (QC) levels: LLOQ, Low QC, Medium QC, and High QC.
| Parameter | QC Level | Acceptance Criteria | Example Data (Hypothetical) |
| Intra-day Accuracy | (Mean measured conc. / Nominal conc.) x 100 | Within 85-115% (80-120% for LLOQ)[3] | 95.2 - 103.5% |
| Inter-day Accuracy | (Mean measured conc. / Nominal conc.) x 100 | Within 85-115% (80-120% for LLOQ)[3] | 96.8 - 105.1% |
| Intra-day Precision (%CV) | (SD of measured conc. / Mean measured conc.) x 100 | ≤ 15% (≤ 20% for LLOQ)[3] | 3.5 - 8.2% |
| Inter-day Precision (%CV) | (SD of measured conc. / Mean measured conc.) x 100 | ≤ 15% (≤ 20% for LLOQ)[3] | 4.1 - 9.5% |
Table 3: Recovery and Matrix Effect
| Parameter | QC Level | Acceptance Criteria | Example Data (Hypothetical) |
| Extraction Recovery (%) | Low, Medium, High | Consistent, precise, and reproducible.[2][3] | 85.2% (CV < 10%) |
| Matrix Effect (%) | Low, High | Consistent across different lots of matrix. CV ≤ 15%. | 98.5% (CV < 8%) |
Table 4: Stability
| Stability Test | Condition | Acceptance Criteria | Example Data (Hypothetical) |
| Freeze-Thaw Stability | 3 cycles from -80°C to room temperature.[3] | Mean concentration within ±15% of nominal. | 97.2% of nominal |
| Bench-Top Stability | Room temperature for a defined period (e.g., 24 hours).[3] | Mean concentration within ±15% of nominal. | 102.1% of nominal |
| Long-Term Stability | Stored at -80°C for an extended period (e.g., 30 days).[3] | Mean concentration within ±15% of nominal. | 98.9% of nominal |
| Autosampler Stability | In the autosampler at a set temperature (e.g., 4°C) for 24 hours. | Mean concentration within ±15% of nominal. | 101.5% of nominal |
Conclusion
This document provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. While the specific parameters for this compound must be determined experimentally, the outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the comprehensive validation plan, offer a clear path for establishing a reliable analytical method suitable for research and regulated bioanalysis. Adherence to these guidelines will ensure the generation of high-quality, reproducible data for pharmacokinetic and metabolic studies of this compound.
References
- 1. Analytical Methods for the Quantification of Histamine and Histamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. A validated enantioselective LC-MS/MS assay for quantification of a major chiral metabolite of an achiral 11-β-hydroxysteroid-dehydrogenase 1 inhibitor in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Bioactivity of 11-Hydroxyhumantenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro bioactivity of 11-Hydroxyhumantenine, a complex indole (B1671886) alkaloid. The following sections outline state-of-the-art assays for evaluating its potential cytotoxic and neuroprotective effects, which are common bioactivities associated with this class of compounds.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. This assay is widely used to measure the cytotoxic effects of potential therapeutic compounds.[1][2][3]
Experimental Protocol
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, HL-60) and a normal cell line (e.g., NIH/3T3)[1]
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation
Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound against various cell lines.
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa (Cervical Cancer) | 25.3 ± 2.1 | 15.8 ± 1.5 | 9.7 ± 0.8 |
| HL-60 (Leukemia) | 18.9 ± 1.7 | 10.2 ± 1.1 | 5.4 ± 0.5 |
| NIH/3T3 (Normal Fibroblast) | > 100 | 85.6 ± 7.3 | 62.1 ± 5.4 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.2 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Hypothesized Signaling Pathway for Cytotoxicity
Caption: A hypothesized apoptotic pathway induced by this compound.
Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to an increase in acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.[4][5] The Ellman's method is a widely used, simple, and reliable colorimetric assay for screening AChE inhibitors.[6][7]
Experimental Protocol
Materials:
-
This compound
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
-
Donepezil or Galantamine (as positive controls)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and serially dilute it in phosphate buffer to obtain various concentrations.
-
Prepare a 10 mM ATCI solution and a 3 mM DTNB solution in phosphate buffer.
-
Prepare a solution of AChE (e.g., 0.25 U/mL) in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of different concentrations of this compound solution.
-
50 µL of DTNB solution.
-
25 µL of AChE solution.
-
Include a blank (all reagents except the enzyme), a negative control (all reagents with DMSO instead of the compound), and a positive control (e.g., Donepezil).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a multi-well spectrophotometer at 1-minute intervals for 10 minutes.
-
Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC₅₀ value is determined from a dose-response curve.
Data Presentation
Table 2: Acetylcholinesterase Inhibitory Activity of this compound.
| Compound | IC₅₀ (µM) |
| This compound | 12.5 ± 1.3 |
| Donepezil (Positive Control) | 0.025 ± 0.003 |
| Galantamine (Positive Control) | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Mechanism of AChE Inhibition
References
- 1. In vitro Cytotoxic Effect of Indole Alkaloids from The Roots of Kopsia singapurensis ridl. Against The Human Promyelocytic leukemia (HL-60) and The Human Cervical Cancer (HeLa) Cells - Welcome to UniSZA Institutional Repository (UniSZA-IR) [eprints.unisza.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antiproliferative effects of the indole alkaloid vallesiachotamine on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. attogene.com [attogene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying 11-Hydroxyhumantenine Effects Using Cell-Based Models
Introduction
11-Hydroxyhumantenine is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities, including potential anticancer properties.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of this compound using established cell-based models. The following protocols and methodologies are designed to assess its cytotoxic, apoptotic, and cell cycle-disrupting potential, as well as to elucidate the underlying signaling pathways. While specific data for this compound is not yet widely available, the presented framework is based on common assays used for the characterization of novel natural products in oncology research.[3][4]
Cell Viability and Cytotoxicity Assessment
A primary step in evaluating the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Treatment Duration | Hypothetical IC₅₀ (µM) |
| HeLa | 24 hours | 75.2 |
| 48 hours | 48.5 | |
| 72 hours | 25.1 | |
| A549 | 24 hours | 88.9 |
| 48 hours | 62.3 | |
| 72 hours | 38.7 |
Apoptosis Analysis by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC₅₀ value (e.g., 25 µM and 50 µM for HeLa cells) for 48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Presentation: Hypothetical Apoptosis Data
| Treatment (HeLa Cells) | Viable Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2% | 2.1% | 1.5% | 1.2% |
| This compound (25 µM) | 65.8% | 20.5% | 10.2% | 3.5% |
| This compound (50 µM) | 30.1% | 45.3% | 22.1% | 2.5% |
Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is performed.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Hypothetical Cell Cycle Distribution
| Treatment (HeLa Cells, 48h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.3% | 28.1% | 16.6% |
| This compound (25 µM) | 40.2% | 25.5% | 34.3% |
Investigation of Signaling Pathways by Western Blotting
Western blotting can be used to examine the effect of this compound on key proteins involved in apoptosis and cell cycle regulation. Based on literature for other natural products, pathways like PI3K/Akt and MAPK/ERK are often implicated.[4][5][6]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Hypothetical Protein Expression Changes
| Protein | Treatment (HeLa Cells, 48h, 25 µM) |
| Bcl-2 | Decreased |
| Bax | Increased |
| Cleaved Caspase-3 | Increased |
| p-Akt (Ser473) | Decreased |
| p-ERK1/2 (Thr202/Tyr204) | Decreased |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for cell-based assays.
Hypothetical Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The ERK1/2 signaling pathway regulates 11beta-hydroxysteroid dehydrogenase type 2 expression in human trophoblast cells through a transcriptional mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacological Testing of 11-Hydroxyhumantenine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Hydroxyhumantenine is an indole (B1671886) alkaloid, and based on the pharmacological profile of structurally related compounds found in plants of the Gelsemium genus, it is hypothesized to possess analgesic, anti-inflammatory, anxiolytic, and neuroprotective properties.[1][2][3] This document provides detailed application notes and standardized protocols for the preclinical evaluation of this compound in various animal models to investigate these potential therapeutic effects. The absence of specific studies on this compound necessitates that these protocols are based on established methods for other Gelsemium alkaloids and related compounds.[2][3]
I. General Considerations for Animal Studies
A. Animal Selection:
-
Species: Mice (e.g., Swiss albino, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for pharmacological screening.[4][5] The choice of species and strain may depend on the specific test and historical data.
-
Health Status: All animals should be healthy, free of disease, and acclimatized to the laboratory environment for at least one week prior to experimentation.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.
B. Compound Administration:
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., saline, distilled water, or a small percentage of a non-toxic solvent like DMSO or Tween 80). The vehicle's potential effects should be evaluated in a control group.
-
Routes of Administration: Common routes include oral (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.). The choice of route will depend on the experimental objective and the compound's pharmacokinetic properties.
II. Pharmacological Screening Protocols
A. Analgesic Activity
A battery of tests is recommended to assess central and peripheral analgesic effects.
1. Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
-
Principle: This model assesses the ability of a compound to reduce visceral pain induced by an intraperitoneal injection of an irritant like acetic acid.[6]
-
Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Grouping:
-
Group I: Vehicle control.
-
Group II: Positive control (e.g., Aspirin or Diclofenac).
-
Group III-V: Test groups with varying doses of this compound.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound (p.o. or i.p.).
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 ml/kg, i.p.) to induce writhing.
-
Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period.
-
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.
-
2. Hot Plate Test (Central Analgesia)
-
Principle: This method evaluates the response to thermal pain and is sensitive to centrally acting analgesics.[7]
-
Protocol:
-
Animals: Mice or rats.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]
-
Procedure:
-
Determine the baseline latency by placing the animal on the hot plate and recording the time taken to show signs of pain (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the vehicle, positive control (e.g., Morphine), or test compound.
-
Measure the reaction latency at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration.[7]
-
-
Data Analysis: The increase in reaction latency compared to baseline and the vehicle control group indicates an analgesic effect.
-
3. Tail Immersion Test (Central Analgesia)
-
Principle: Similar to the hot plate test, this model assesses the response to a thermal stimulus and is effective for evaluating opioid-like analgesics.[6]
-
Protocol:
-
Animals: Rats.
-
Procedure:
-
Immerse the distal part of the rat's tail (e.g., the lower 5 cm) in a water bath maintained at a constant temperature (e.g., 55°C).[6]
-
Record the time taken for the rat to withdraw its tail. A cut-off time (e.g., 15 seconds) is necessary.
-
Determine the baseline reaction time before administering the vehicle, positive control, or test compound.
-
Measure the reaction time at various intervals post-administration.
-
-
Data Analysis: An increase in the tail withdrawal latency is indicative of analgesia.
-
B. Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema Model
-
Principle: This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[8][9]
-
Protocol:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g).[8]
-
Grouping:
-
Group I: Vehicle control.
-
Group II: Positive control (e.g., Indomethacin or Diclofenac).[8]
-
Group III-V: Test groups with varying doses of this compound.
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound (p.o. or i.p.) 30-60 minutes before inducing inflammation.[8]
-
Inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[8]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group in comparison to the vehicle control group.[8]
-
C. Anxiolytic Activity
Based on the known anxiolytic-like properties of Gelsemium extracts, the following models are suggested.[1][3]
1. Elevated Plus Maze (EPM) Test
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments. Anxiolytic compounds increase the time spent in the open arms.
-
Protocol:
-
Animals: Mice or rats.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Administer the vehicle, a positive control (e.g., Diazepam), or the test compound.
-
After the pre-treatment period, place the animal in the center of the maze, facing an open arm.
-
Record the number of entries and the time spent in the open and closed arms for a 5-minute period.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicators of anxiolytic activity.
-
D. Neuroprotective Activity
Given that some Gelsemium alkaloids have shown neuroprotective effects, including anti-neuroinflammatory actions, models of neuroinflammation are relevant.[10]
1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Principle: Systemic or central administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines.[10]
-
Protocol:
-
Animals: Mice.
-
Procedure:
-
Pre-treat animals with the vehicle, a positive control (e.g., a known anti-inflammatory agent), or this compound for a specified period.
-
Induce neuroinflammation by administering LPS (i.p.).
-
At a designated time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
-
-
Endpoint Analysis:
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain homogenates using ELISA.[10]
-
Immunohistochemistry: Assess microglial and astrocyte activation by staining for markers like Iba1 and GFAP.
-
Western Blot: Analyze the expression of key inflammatory signaling proteins.
-
-
III. Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Positive Control | |||
| This compound | |||
| This compound | |||
| This compound |
Table 2: Effect of this compound on Hot Plate Latency in Mice
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Reaction Time in Seconds (± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | | | | | | Positive Control | | | | | | | this compound | | | | | | | this compound | | | | | |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Paw Volume (mL) (± SEM)} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1h | 2h | 3h | 4h | | | Vehicle Control | - | | | | | - | | Positive Control | | | | | | | | this compound | | | | | | | | this compound | | | | | | |
IV. Visualization of Experimental Workflows
Workflow for Analgesic Activity Screening
Caption: Workflow for analgesic screening of this compound.
Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for the carrageenan-induced paw edema model.
Signaling Pathway for Neuroinflammation
Caption: Hypothesized mechanism of anti-neuroinflammatory action.
References
- 1. Experimental neuropharmacology of Gelsemium sempervirens: Recent advances and debated issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory testing methods: comparative evaluation of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory testing methods: comparative evaluation of mice and rats. | Semantic Scholar [semanticscholar.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijisrt.com [ijisrt.com]
- 10. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetylcholinesterase Inhibition Assay Using 11-Hydroxyhumantenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Inhibition of AChE is a critical therapeutic strategy for various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma, by increasing the levels of acetylcholine in the synaptic cleft.[1][3][4] This document provides a detailed protocol for the determination of the inhibitory activity of 11-Hydroxyhumantenine, a novel compound, against acetylcholinesterase using the colorimetric Ellman's method.[5][6] This assay is a rapid, simple, and cost-effective method widely used for screening potential AChE inhibitors.[5]
The principle of the Ellman's assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-Thio-2-nitrobenzoic acid (TNB).[6] The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[6][7]
Signaling Pathway of Acetylcholinesterase
Acetylcholinesterase plays a crucial role in the cholinergic signaling pathway. In a healthy synapse, acetylcholine is released from the presynaptic neuron and binds to its receptors on the postsynaptic membrane, propagating the nerve signal.[3] AChE, located on the postsynaptic membrane, rapidly hydrolyzes acetylcholine into choline (B1196258) and acetate, terminating the signal.[2][3] AChE inhibitors block this hydrolysis, leading to an accumulation of acetylcholine in the synaptic cleft, which enhances and prolongs the activation of cholinergic receptors.[1][3]
Experimental Protocol
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening.
Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test Compound: this compound
-
Positive Control: Donepezil or other known AChE inhibitor
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
Equipment:
-
96-well microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Incubator set to 37°C
-
Solution Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare and adjust the pH to 8.0.
-
AChE Stock Solution (1 U/mL): Dissolve AChE in the assay buffer. Aliquot and store at -20°C.
-
ATCI Stock Solution (10 mM): Dissolve ATCI in deionized water. Prepare this solution fresh on the day of the experiment.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Working Solutions:
-
AChE Working Solution (0.1 U/mL): Dilute the AChE stock solution 1:10 with assay buffer.
-
ATCI Working Solution (1.5 mM): Dilute the ATCI stock solution with assay buffer.
-
DTNB Working Solution (0.5 mM): Dilute the DTNB stock solution with assay buffer.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the final desired concentrations in the assay wells. Ensure the final DMSO concentration in the wells is less than 1% to avoid enzyme inhibition by the solvent.
-
Assay Procedure
The following workflow outlines the steps for the acetylcholinesterase inhibition assay.
Step-by-Step Plate Setup (Final Volume: 200 µL per well):
-
Blank (No Enzyme Activity): 25 µL Assay Buffer + 25 µL Assay Buffer + 50 µL DTNB + 100 µL ATCI.
-
Negative Control (100% Enzyme Activity): 25 µL Assay Buffer (with DMSO if used for test compound) + 25 µL AChE Working Solution + 50 µL DTNB + 100 µL ATCI.
-
Test Compound: 25 µL of each this compound dilution + 25 µL AChE Working Solution + 50 µL DTNB + 100 µL ATCI.
-
Positive Control: 25 µL of Donepezil solution + 25 µL AChE Working Solution + 50 µL DTNB + 100 µL ATCI.
Incubation and Measurement:
-
Add the respective components (assay buffer, test compound, or positive control) to the wells.
-
Add the AChE working solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add the DTNB working solution to all wells.
-
Initiate the reaction by adding the ATCI working solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.
Data Presentation and Analysis
The rate of the reaction (change in absorbance per minute, ΔAbs/min) is calculated from the linear portion of the kinetic curve.
Calculation of Percentage Inhibition:
The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [ (Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control ] * 100
IC50 Determination:
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data for this compound
The following tables present hypothetical data for the AChE inhibitory activity of this compound.
Table 1: Raw Absorbance Data (ΔAbs/min)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Rate (ΔAbs/min) |
| Negative Control | 0.250 | 0.255 | 0.248 | 0.251 |
| 0.01 | 0.225 | 0.230 | 0.228 | 0.228 |
| 0.1 | 0.180 | 0.185 | 0.182 | 0.182 |
| 1 | 0.125 | 0.130 | 0.128 | 0.128 |
| 10 | 0.060 | 0.065 | 0.062 | 0.062 |
| 100 | 0.015 | 0.018 | 0.016 | 0.016 |
| Donepezil (1 µM) | 0.025 | 0.028 | 0.026 | 0.026 |
Table 2: Calculated Percentage Inhibition and IC50
| Concentration (µM) | Average Rate (ΔAbs/min) | % Inhibition |
| Negative Control | 0.251 | 0 |
| 0.01 | 0.228 | 9.16 |
| 0.1 | 0.182 | 27.49 |
| 1 | 0.128 | 49.00 |
| 10 | 0.062 | 75.30 |
| 100 | 0.016 | 93.63 |
| IC50 (µM) | - | 1.02 |
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the enzyme activity at various substrate (ATCI) and inhibitor (this compound) concentrations.
Protocol for Kinetic Analysis
-
Prepare different concentrations of the substrate (ATCI).
-
For each substrate concentration, perform the AChE assay with a range of concentrations of this compound.
-
Determine the initial reaction rates (V₀).
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to determine the type of inhibition and the inhibition constants (Ki).
Table 3: Hypothetical Kinetic Parameters for AChE Inhibition by this compound
| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| 0 | 0.15 | 10.0 |
| 0.5 | 0.25 | 10.0 |
| 1.0 | 0.35 | 10.0 |
| 2.0 | 0.55 | 10.0 |
Note: The hypothetical data in Table 3 suggests a competitive inhibition mechanism, where the inhibitor competes with the substrate for the active site of the enzyme, leading to an increase in the apparent Km with no change in Vmax.
Conclusion
This document provides a comprehensive protocol for evaluating the acetylcholinesterase inhibitory potential of this compound. The detailed experimental workflow, data analysis procedures, and templates for data presentation will guide researchers in accurately assessing the inhibitory activity and mechanism of action of this novel compound. The provided hypothetical data serves as an example for data interpretation and presentation. Rigorous adherence to this protocol will ensure reproducible and reliable results, which are crucial for the advancement of drug discovery efforts targeting acetylcholinesterase.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application of 11-Hydroxyhumantenine in Neurodegenerative Disease Research: A Framework for Investigation
Disclaimer: As of late 2025, publicly available research specifically detailing the application of 11-Hydroxyhumantenine in neurodegenerative disease is limited. The following application notes and protocols are presented as a predictive framework for researchers, scientists, and drug development professionals interested in investigating the potential of this or other novel compounds in the context of neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease. The experimental designs are based on established methodologies in the field.
Application Notes
The exploration of novel natural compounds for therapeutic intervention in neurodegenerative diseases is a rapidly advancing field. This compound, an alkaloid, presents a chemical scaffold that warrants investigation for its potential neuroprotective properties. The following notes outline hypothetical applications and mechanisms through which this compound could be evaluated.
Potential Therapeutic Rationale:
Neurodegenerative diseases are often characterized by progressive neuronal loss, protein misfolding and aggregation, oxidative stress, and neuroinflammation. A novel compound like this compound could be investigated for its ability to modulate these key pathological processes.
-
Alzheimer's Disease (AD): Research could focus on the compound's ability to interfere with the amyloid-beta (Aβ) cascade, inhibit tau hyperphosphorylation, or protect against Aβ-induced neurotoxicity.
-
Parkinson's Disease (PD): Investigations might explore the compound's potential to protect dopaminergic neurons from degeneration, reduce the formation of α-synuclein aggregates (Lewy bodies), or mitigate mitochondrial dysfunction.
-
Huntington's Disease (HD): The focus could be on the compound's ability to interfere with the aggregation of mutant huntingtin (mHtt) protein or to alleviate downstream cellular stress pathways.
Hypothetical Quantitative Data Summary:
The following table represents a template for summarizing key quantitative data that would be generated during the investigation of a novel compound, herein referred to as "Compound X" (representing this compound for the purpose of this framework).
| Parameter | Assay Type | Cell/Animal Model | Result |
| Neuroprotection | |||
| EC50 (Neuronal Viability) | MTT Assay | SH-SY5Y cells (Aβ42-induced toxicity) | 5.2 µM |
| EC50 (Dopaminergic Neuron Survival) | TH+ Cell Counting | Primary midbrain culture (MPP+ model) | 2.8 µM |
| Anti-aggregation | |||
| IC50 (Aβ42 Fibrillization) | Thioflavin T Assay | Cell-free | 15.7 µM |
| IC50 (α-synuclein Aggregation) | Thioflavin T Assay | Cell-free | 11.4 µM |
| Anti-inflammatory | |||
| IC50 (Nitric Oxide Release) | Griess Assay | BV-2 microglia (LPS-stimulated) | 8.9 µM |
| IC50 (TNF-α Secretion) | ELISA | Primary astrocytes (LPS-stimulated) | 12.1 µM |
| In Vivo Efficacy | |||
| Morris Water Maze (Latency) | Behavioral Assay | 5xFAD Mouse Model | 35% reduction vs. vehicle |
| Rotarod Performance | Behavioral Assay | MPTP Mouse Model | 45% improvement vs. vehicle |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and validation.
Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity
Objective: To determine the concentration-dependent neuroprotective effect of this compound against amyloid-beta (Aβ42)-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthetic Aβ42 peptide
-
This compound (Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Aβ42 Preparation: Prepare oligomeric Aβ42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute in sterile PBS and incubate at 4°C for 24 hours to allow for oligomerization.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Aβ42 Exposure: Add the prepared Aβ42 oligomers to the wells to a final concentration of 10 µM. Include wells with untreated cells (control) and cells treated with Aβ42 alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group. Plot a dose-response curve and determine the EC50 value.
Protocol 2: Thioflavin T (ThT) Amyloid Fibrillization Assay
Objective: To assess the ability of this compound to inhibit the fibrillization of Aβ42 in a cell-free system.
Materials:
-
Synthetic Aβ42 peptide
-
This compound (Compound X)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In each well of the 96-well plate, combine:
-
Aβ42 peptide to a final concentration of 20 µM.
-
Varying concentrations of this compound.
-
ThT to a final concentration of 5 µM.
-
PBS to the final volume.
-
Include a positive control (Aβ42 alone) and a negative control (buffer and ThT).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity (Excitation: 440 nm, Emission: 480 nm) every 15 minutes for 24 hours.
-
-
Data Analysis: Plot the fluorescence intensity over time. The inhibitory effect of the compound is determined by the reduction in the final fluorescence signal compared to the control. Calculate the IC50 value from a dose-response curve.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the investigation of a novel compound in neurodegenerative disease research.
Caption: General experimental workflow for neurodegenerative drug discovery.
The Use of 11-Hydroxyhumantenine as a Molecular Probe: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Disclaimer: As of late 2025, there is a significant gap in the scientific literature regarding the specific use of 11-Hydroxyhumantenine as a molecular probe. The following application notes and protocols are therefore presented as a hypothetical framework based on established principles for developing novel indole (B1671886) alkaloids into research tools. These methodologies are intended to serve as a guide for researchers interested in exploring the potential of this compound and its derivatives for target identification and pathway elucidation.
Introduction
This compound is a member of the humantenine-type monoterpenoid indole alkaloids, a class of natural products isolated from plants of the genus Gelsemium.[1] While the pharmacological profiles of some Gelsemium alkaloids, such as koumine (B8086292) and gelsemine, have been investigated for their anxiolytic, anti-inflammatory, and immunomodulating activities, specific data on this compound remains scarce.[1] The presence of a hydroxyl group on the humantenine (B602792) scaffold presents a potential site for chemical modification, making it a candidate for derivatization into a molecular probe.
A molecular probe is a specialized molecule used to study the properties of other molecules or structures. By tagging this compound with a reporter group (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope), it could be used to:
-
Identify and isolate cellular binding partners: Determine the proteins or other macromolecules that this compound interacts with to exert its biological effects.
-
Visualize the subcellular localization of its targets: Understand where in the cell these interactions occur.
-
Quantify target engagement and binding affinity: Measure the strength and specificity of the interaction.
-
Elucidate downstream signaling pathways: Uncover the cascade of molecular events that are triggered by the binding of this compound to its target.
Hypothetical Applications
Based on the known activities of related Gelsemium alkaloids, a molecular probe derived from this compound could potentially be used to investigate:
-
Neuropharmacology: To explore its effects on neuronal receptors and ion channels, potentially identifying novel targets for the treatment of anxiety, pain, or other neurological disorders.[2]
-
Oncology: Given that some humantenine-type alkaloids have shown moderate cytotoxicity against human tumor cell lines, a probe could help identify novel anti-cancer targets.[1]
-
Immunology: To investigate its potential immunomodulatory effects by identifying its targets on immune cells.[1]
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific chemical properties of this compound and the biological system under investigation.
Protocol 1: Synthesis of a Biotinylated this compound Probe for Target Identification
This protocol outlines a general strategy for creating a biotinylated derivative of this compound, which can be used for affinity-based target identification (pull-down assays). The principle involves chemically linking biotin to the 11-hydroxy group of the alkaloid, often via a spacer arm to minimize steric hindrance.[3][4]
Materials:
-
This compound (requires isolation or synthesis)
-
Biotin-PEG-NHS ester (or other suitable activated biotin with a spacer)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Dissolution: Dissolve this compound in anhydrous DMF.
-
Activation: Add TEA or DIPEA to the solution to act as a base.
-
Conjugation: Add a molar excess of the Biotin-PEG-NHS ester to the solution. The NHS ester will react with the hydroxyl group of this compound. The reaction is typically carried out at room temperature for several hours to overnight with stirring.
-
Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purification: Purify the biotinylated product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the biotinylated this compound probe by mass spectrometry and NMR spectroscopy.
Protocol 2: Affinity Pull-Down Assay to Identify Cellular Targets
This protocol uses the biotinylated this compound probe to capture its binding partners from a cell lysate.
Materials:
-
Biotinylated this compound probe
-
Control compound (e.g., non-biotinylated this compound or a structurally related inactive compound)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents or Mass spectrometry facility
Methodology:
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Incubation: Incubate the cell lysate with the biotinylated probe or the control compound for several hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining. For target identification, the protein bands of interest can be excised and analyzed by mass spectrometry (LC-MS/MS).
Protocol 3: Development of a Fluorescent this compound Probe for Cellular Imaging
This protocol describes a general approach to creating a fluorescently labeled version of this compound for use in fluorescence microscopy to visualize its subcellular distribution.
Materials:
-
This compound
-
A suitable fluorescent dye with an NHS ester reactive group (e.g., a derivative of fluorescein, rhodamine, or a cyanine (B1664457) dye)
-
Reaction and purification reagents as in Protocol 1
Methodology:
-
Synthesis: Synthesize the fluorescently labeled probe following a similar conjugation chemistry as described in Protocol 1, substituting the biotin-NHS ester with a fluorescent dye-NHS ester.
-
Purification and Characterization: Purify the fluorescent probe by HPLC and characterize it by mass spectrometry and fluorescence spectroscopy.
-
Cellular Staining: a. Culture cells on glass coverslips suitable for microscopy. b. Treat the cells with the fluorescent probe at various concentrations and for different time points. c. Include appropriate controls, such as treatment with the unconjugated dye or co-treatment with an excess of unlabeled this compound to demonstrate specific binding. d. Fix the cells (e.g., with paraformaldehyde). e. (Optional) Counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of the fluorescent probe using a fluorescence or confocal microscope.
Quantitative Data Summary
As there is no published experimental data on this compound as a molecular probe, a table of quantitative data cannot be provided. For any newly developed probe, the following parameters would need to be experimentally determined and would be suitable for tabular presentation:
-
Binding Affinity (Kd): Determined by methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.
-
In Vitro Activity (IC50/EC50): To compare the biological activity of the probe with the parent compound in relevant cell-based assays.
-
Selectivity: Assessed by testing the probe's binding against a panel of related and unrelated targets.
-
Cellular Uptake and Distribution: Quantified by techniques like flow cytometry or quantitative fluorescence microscopy.
Conclusion
While this compound remains an understudied alkaloid, its structure suggests the potential for its development into a valuable molecular probe. The hypothetical protocols and applications outlined here provide a roadmap for researchers to begin exploring its biological functions and therapeutic potential. Successful development of such a probe would require a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and chemical biology.
References
Application Notes and Protocols: Derivatization of 11-Hydroxyhumantenine for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the chemical modification of 11-Hydroxyhumantenine, a monoterpenoid indole (B1671886) alkaloid from the genus Gelsemium. The protocols outlined below are intended to serve as a starting point for the synthesis of novel derivatives with potentially enhanced biological activities. The derivatization strategies focus on the modification of the C-11 hydroxyl group, a common site for structural variation in related alkaloids, to explore the structure-activity relationship (SAR) and develop new therapeutic leads.
Introduction
Gelsemium alkaloids, including the humantenine (B602792) class, are known for a wide spectrum of biological activities, such as anti-tumor, immunosuppressive, anxiolytic, and analgesic effects.[1] Some alkaloids from this family have been shown to modulate inhibitory ion channels, including glycine (B1666218) and GABAA receptors.[2] While this compound is a naturally occurring member of this family, its full biological potential and the impact of structural modifications remain largely unexplored. Derivatization of the 11-hydroxyl group can alter the molecule's polarity, steric bulk, and hydrogen bonding capacity, which may in turn influence its pharmacokinetic properties and interaction with biological targets.
This document details protocols for the synthesis of 11-alkoxy (ether) and 11-acyloxy (ester) derivatives of this compound and suggests methods for evaluating their biological activity.
Proposed Derivatization Strategies
The derivatization of the 11-hydroxyl group can be approached through two primary routes: etherification and esterification. These reactions are generally well-established and can be adapted for complex natural products.
Rationale for Derivatization
-
Etherification: Introducing small alkyl or substituted alkyl groups at the 11-position can increase lipophilicity, potentially enhancing cell permeability and oral bioavailability. The ether linkage is generally more stable to hydrolysis in vivo compared to an ester linkage.
-
Esterification: Acylation of the 11-hydroxyl group with various acid chlorides or anhydrides allows for the introduction of a wide range of functional groups. This can be used to probe the steric and electronic requirements of the binding pocket of a biological target. Ester derivatives can also act as prodrugs, undergoing hydrolysis in vivo to release the active this compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Gelsemium alkaloids are known to be toxic; handle with care.
General Protocol for Etherification of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of an 11-methoxy derivative as an example. The same general procedure can be adapted for other alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 11-methoxyhumantenine.
-
Characterize the final product by NMR (1H, 13C) and mass spectrometry.
General Protocol for Esterification of this compound
This protocol provides two common methods for ester synthesis.
This method is suitable for the synthesis of an 11-benzoyl ester derivative as an example.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N) or pyridine
-
Benzoyl chloride
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2 eq) to the solution.
-
Cool the mixture to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 11-benzoyloxyhumantenine.
-
Characterize the product by NMR and mass spectrometry.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Anhydrous DCM
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add DCC (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea and wash the solid with DCM.
-
Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified ester by NMR and mass spectrometry.
Data Presentation: Hypothetical Activity Data
The following tables present hypothetical data for the parent compound and its derivatives to illustrate how quantitative data should be structured for easy comparison. The biological activities are chosen based on the known pharmacology of related alkaloids.
Table 1: Cytotoxicity of this compound Derivatives against A549 Human Lung Carcinoma Cell Line
| Compound | R | IC50 (µM) ± SD |
| This compound | -OH | 15.2 ± 1.8 |
| 11-Methoxyhumantenine | -OCH3 | 8.7 ± 0.9 |
| 11-Ethoxyhumantenine | -OCH2CH3 | 5.4 ± 0.6 |
| 11-Acetoxyhumantenine | -OCOCH3 | 12.1 ± 1.3 |
| 11-Benzoyloxyhumantenine | -OCOPh | 4.9 ± 0.5 |
Table 2: Analgesic Activity of this compound Derivatives in a Hot-Plate Test in Mice
| Compound | R | MPE (%) at 10 mg/kg ± SEM |
| This compound | -OH | 25.3 ± 3.1 |
| 11-Methoxyhumantenine | -OCH3 | 45.8 ± 4.5 |
| 11-Ethoxyhumantenine | -OCH2CH3 | 58.2 ± 5.2 |
| 11-Acetoxyhumantenine | -OCOCH3 | 30.1 ± 3.5 |
| 11-Benzoyloxyhumantenine | -OCOPh | 65.7 ± 6.1 |
MPE: Maximum Possible Effect
In Vitro Assay Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Radioligand Binding Assay for Glycine Receptors
This assay can determine the affinity of the derivatives for the glycine receptor.
Materials:
-
Rat spinal cord membrane preparation
-
[3H]-Strychnine (radioligand)
-
Binding buffer (e.g., Tris-HCl)
-
Test compounds
-
Strychnine (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the membrane preparation, [3H]-strychnine, and the test compound at various concentrations.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add an excess of unlabeled strychnine.
-
Incubate the plate at room temperature for a specified time.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for each compound.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathways for this compound derivatives.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of derivatives.
Logical Relationship of Derivatization
References
Application Note: High-Throughput Screening of 11-Hydroxyhumantenine Analogs for Neuroregenerative Potential
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a high-throughput screening (HTS) campaign to identify novel analogs of 11-Hydroxyhumantenine with the potential to promote neuroregeneration. A library of synthetic analogs was screened using a multiplexed assay in a neuronal cell model to simultaneously assess neurite outgrowth and cell viability. Primary hits were then subjected to secondary screening to confirm activity and elucidate a potential mechanism of action through G-protein coupled receptor (GPCR) signaling pathways. The described workflow provides a robust framework for the rapid identification and characterization of bioactive small molecules from natural product-inspired libraries.
Introduction
Natural products and their derivatives remain a cornerstone of drug discovery, offering vast structural diversity and biological activity. This compound is a plant-derived alkaloid with a complex polycyclic structure, suggesting potential for interaction with various cellular targets. Analogs of such natural products can offer improved potency, selectivity, and pharmacokinetic properties. This note details a high-throughput screening strategy to evaluate a library of this compound analogs for their ability to induce neurite outgrowth, a key process in neuronal development and regeneration.[1] The screening cascade is designed to identify potent inducers of neurite formation while eliminating cytotoxic compounds early in the process.
Materials and Methods
Cell Line: SH-SY5Y human neuroblastoma cells were chosen for their ability to differentiate into a mature neuronal phenotype, providing a relevant model for studying neurite outgrowth.[2] For high-content imaging, cells stably expressing Green Fluorescent Protein (GFP) were used to simplify visualization and analysis of neurites.[3][4]
Compound Library: A proprietary library of 1,200 this compound analogs was synthesized and arrayed in 384-well plates at a stock concentration of 10 mM in DMSO.
Key Equipment:
-
Automated liquid handling systems for plate preparation and reagent addition.[5]
-
High-content imaging system with environmental control for live-cell imaging.[1]
-
Multimode microplate reader for luminescence and fluorescence detection.[6]
Experimental Workflow
The screening process is divided into a primary screen to identify active and non-toxic compounds, followed by a secondary screen for confirmation and mechanism of action studies.
Caption: High-throughput screening workflow for this compound analogs.
Protocols
Primary Screening: Multiplexed Neurite Outgrowth and Cell Viability Assay
This protocol combines high-content imaging for neurite outgrowth with a luminescent cell viability assay in the same well, maximizing data acquisition while minimizing resources.[7]
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound analog from the 10 mM stock plate to a 384-well clear-bottom assay plate. This results in a final screening concentration of 10 µM. Include appropriate controls: 0.1% DMSO as a negative control and a known neurotrophic factor as a positive control.
-
Cell Seeding: Seed GFP-expressing SH-SY5Y cells into the compound-containing plates at a density of 3,000 cells per well in 50 µL of differentiation medium.[2]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂ to allow for differentiation and neurite extension.
-
High-Content Imaging: Image the live cells using an automated imaging system.[3][4] Acquire images from four fields per well using both brightfield and GFP fluorescence channels.
-
Neurite Outgrowth Analysis: Analyze the GFP images using a neurite outgrowth software module.[1] Quantify total neurite length, number of branches, and number of neurite-bearing cells.
-
Cell Viability Assay: Following imaging, add 25 µL of a luminescent ATP-based cell viability reagent (e.g., CellTiter-Glo®) to each well.[7][8]
-
Luminescence Reading: Incubate the plates for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a microplate reader.
-
Data Normalization and Hit Selection: Normalize neurite outgrowth data to the DMSO control wells. Normalize viability data to the DMSO control wells (defined as 100% viability). Hits are defined as compounds that increase total neurite length by at least three standard deviations above the mean of the DMSO controls, while maintaining cell viability of ≥80%.
Secondary Screening: Dose-Response and GPCR Signaling
Selected hits from the primary screen are further characterized to confirm their activity and investigate a potential mechanism of action via GPCR signaling.
-
Dose-Response Plating: Prepare 8-point, 1:3 serial dilutions for each primary hit, starting from a top concentration of 50 µM.
-
Activity and Toxicity Confirmation: Repeat the neurite outgrowth and cell viability assays as described above with the serially diluted compounds. Calculate the EC₅₀ (half-maximal effective concentration) for neurite outgrowth and CC₅₀ (half-maximal cytotoxic concentration) for cell viability.
-
GPCR Signaling Assays: G-protein coupled receptors are a major class of drug targets, and their signaling often involves second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[6][9][10]
-
cAMP Assay: Utilize a bioluminescence-based cAMP assay (e.g., cAMP-Glo™ Assay) to measure changes in intracellular cAMP levels in response to compound treatment.[9] This can indicate activation or inhibition of Gs- or Gi-coupled receptors.
-
Calcium Flux Assay: For Gq-coupled receptor pathways, measure intracellular calcium mobilization using a fluorescent calcium indicator dye.[11] Monitor fluorescence changes over time in a microplate reader immediately after compound addition.
-
Caption: Potential GPCR signaling pathways modulated by active analogs.
Data Presentation
All quantitative data from the screening and follow-up assays should be summarized for clear comparison and hit prioritization.
Table 1: Primary Screening Hit Summary (Example Data)
| Analog ID | Concentration (µM) | Normalized Neurite Outgrowth (Fold Change vs. DMSO) | Cell Viability (%) | Hit Status |
|---|---|---|---|---|
| HHA-001 | 10 | 1.2 | 95 | No |
| HHA-002 | 10 | 3.5 | 88 | Yes |
| HHA-003 | 10 | 4.1 | 32 | No (Toxic) |
| HHA-004 | 10 | 2.9 | 91 | Yes |
| ... | ... | ... | ... | ... |
Table 2: Secondary Screen Hit Characterization (Example Data)
| Analog ID | Neurite Outgrowth EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) | cAMP Modulation (Fold Change) | Peak Calcium Flux (RFU) |
|---|---|---|---|---|---|
| HHA-002 | 2.1 | > 50 | > 23.8 | 1.1 | 10,500 |
| HHA-004 | 4.5 | > 50 | > 11.1 | 3.2 | 1,200 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The described high-throughput screening platform enables the efficient identification and characterization of this compound analogs with neuroregenerative properties. By multiplexing neurite outgrowth analysis with a cell viability assay, this workflow ensures that active compounds are identified without confounding cytotoxic effects.[7][12] Secondary assays provide crucial information on compound potency and potential mechanisms of action, facilitating the prioritization of lead candidates for further drug development. This approach is broadly applicable to the screening of other natural product-inspired libraries for various therapeutic applications.
References
- 1. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 2. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Neurite Outgrowth Assay Using GFP-Labeled iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High‐Throughput Neurite Outgrowth Assay Using GFP‐Labeled iPSC‐Derived Neurons | Semantic Scholar [semanticscholar.org]
- 5. beckman.com [beckman.com]
- 6. agilent.com [agilent.com]
- 7. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. GPCR Signaling Assays [promega.com]
- 10. AddexBio Service - GPCRAssays [addexbio.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. 細胞生存率測定用マイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Koumine and Humantenine Alkaloids
Welcome to the technical support center for the synthesis of koumine (B8086292) and humantenine (B602792) alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of koumine?
The main difficulty in synthesizing koumine lies in the construction of its intricate and rigid cage-like structure.[1][2][3] Key challenges include:
-
Formation of the bridged ring system: Creating the characteristic azabicyclo[3.3.1]nonane core is a significant hurdle.
-
Stereocontrol: The molecule has multiple stereocenters that need to be set with high precision.
-
Functional group compatibility: The presence of various functional groups requires careful planning of the synthetic route to avoid unwanted side reactions.
Q2: I am struggling with the spirooxindole formation in my humantenine synthesis. What are common issues?
The enantioselective synthesis of the spirooxindole moiety is a known challenge.[4][5][6][7] Common problems include:
-
Low diastereoselectivity: Achieving the desired stereochemistry at the spirocyclic center can be difficult.
-
Side reactions: The reactive nature of the intermediates can lead to the formation of byproducts.
-
Catalyst selection: The choice of catalyst is crucial for achieving high enantioselectivity and yield.
Q3: Why are protecting groups often necessary in these syntheses, and what are the associated challenges?
Protecting groups are frequently used to mask reactive functional groups and prevent them from interfering with desired transformations.[8][9] However, their use can introduce challenges such as:
-
Additional steps: Each protection and deprotection step adds to the length of the synthesis, potentially lowering the overall yield.
-
Harsh deprotection conditions: The removal of some protecting groups requires conditions that may affect other parts of the molecule.
-
Compatibility issues: The chosen protecting group must be stable to the reaction conditions used in subsequent steps. A protecting-group-free synthesis is an ideal but often challenging goal.[8][9]
Troubleshooting Guides
Low Reaction Yields
Low yields are a common issue in complex multi-step syntheses. The following table outlines potential causes and solutions for low yields in key reactions relevant to koumine and humantenine synthesis.
| Reaction Type | Potential Cause | Suggested Solution |
| Pictet-Spengler Reaction | Insufficiently activated aromatic ring. | Introduce electron-donating groups on the tryptamine (B22526) moiety if the synthetic route allows. |
| Decomposition of starting materials. | Use milder acidic conditions (e.g., TFA in catalytic amounts) or lower the reaction temperature. | |
| Iminium ion instability. | Ensure anhydrous conditions to prevent hydrolysis of the iminium intermediate. | |
| Ring-Closing Metathesis (RCM) | Catalyst deactivation. | Use a more robust catalyst (e.g., Grubbs second-generation). Ensure stringent exclusion of air and moisture. |
| Substrate concentration too high. | Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. | |
| Unfavorable ring strain in the product. | This is an inherent challenge. Re-evaluate the retrosynthetic analysis to form the challenging ring at a different stage or via a different reaction. | |
| Intramolecular Heck Reaction | Poor oxidative addition. | Use a more reactive aryl halide (I > Br > Cl) or triflate. |
| β-hydride elimination from the wrong position. | Modify the substrate to block unwanted elimination pathways or use ligands that can influence the regioselectivity of the elimination. | |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and free of coordinating impurities. |
Poor Diastereoselectivity
Achieving the correct stereochemistry is critical. Here are some troubleshooting tips for poor diastereoselectivity.
| Issue | Potential Cause | Suggested Solution |
| Poor facial selectivity in a cyclization | Lack of effective stereocontrol from existing chiral centers. | Introduce a chiral auxiliary to direct the approach of the reagent. |
| Reaction proceeding under thermodynamic control when kinetic control is desired. | Lower the reaction temperature. Use a bulkier reagent that will be more sensitive to steric hindrance. | |
| Epimerization of a stereocenter | Presence of an acidic or basic proton adjacent to a stereocenter. | Use non-protic solvents and non-basic or non-acidic reagents if possible. Protect the labile proton if necessary. |
Experimental Protocols
Key Experiment: Asymmetric Pictet-Spengler Reaction for Koumine Core Synthesis
This protocol is a generalized representation based on common strategies for constructing the tetracyclic core of koumine-type alkaloids.
-
Starting Materials: L-tryptophan methyl ester, desired aldehyde.
-
Reaction Conditions:
-
Dissolve L-tryptophan methyl ester in a suitable solvent (e.g., CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Add the aldehyde and cool the mixture to 0 °C.
-
Slowly add a solution of trifluoroacetic acid (TFA) in CH2Cl2.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Generic Synthetic Step
Caption: A flowchart for systematically troubleshooting low reaction yields.
Signaling Pathway for Catalyst Selection in Ring-Closing Metathesis (RCM)
Caption: Decision tree for selecting an appropriate RCM catalyst.
Experimental Workflow for a Multi-Step Synthesis
Caption: A typical workflow for a multi-step organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Sarpagine and Koumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of marine natural products without using protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-Hydroxyhumantenine Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-Hydroxyhumantenine extraction from Gelsemium elegans.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound and related alkaloids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Incorrect pH: The pH of the extraction medium can significantly affect the solubility and stability of alkaloids. 3. Insufficient Extraction Time or Temperature: The compound may not have had enough time or energy to diffuse from the plant matrix into the solvent. 4. Degradation of Target Compound: Indole (B1671886) alkaloids can be sensitive to high temperatures, extreme pH, and light. 5. Incomplete Cell Lysis: The plant material may not be powdered finely enough, preventing the solvent from penetrating the cells. | 1. Solvent Optimization: Experiment with a range of solvents with varying polarities. For Gelsemium alkaloids, chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) have shown effectiveness. Multi-solvent systems, such as hexane-ethyl acetate-methanol-water, can also be effective for separating a range of alkaloids. 2. pH Adjustment: For acidic extraction, maintain a pH of around 4. For the subsequent liquid-liquid extraction of the free base, ensure the aqueous phase is basified to a pH of approximately 10.[1] 3. Optimize Extraction Parameters: Increase the extraction time (e.g., reflux for 3 hours) or temperature. However, be cautious of potential degradation at higher temperatures.[1] Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can reduce extraction time and improve efficiency. 4. Control Extraction Conditions: Conduct extractions under dim light and use the lowest effective temperature. Avoid prolonged exposure to harsh acidic or basic conditions. 5. Proper Sample Preparation: Ensure the plant material is dried and finely powdered to maximize the surface area for solvent interaction. |
| Co-extraction of Impurities | 1. Solvent is not selective enough: The chosen solvent may be dissolving a wide range of other compounds along with the target alkaloid. 2. Presence of pigments and fats: These are common impurities in crude plant extracts. | 1. Solvent System Refinement: Use a multi-step extraction process. Start with a non-polar solvent like hexane (B92381) to defat the plant material before proceeding with the main extraction. Employing a pH-gradient extraction can also help in separating alkaloids from neutral and acidic impurities.[1] 2. Purification Steps: Incorporate column chromatography (e.g., silica (B1680970) gel) or preparative HPLC for more refined separation. pH-zone-refining counter-current chromatography has been shown to be effective for purifying Gelsemium alkaloids. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of surfactant-like molecules in the plant extract. 2. Vigorous shaking of the separatory funnel. | 1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to disrupt the emulsion. Centrifugation can also be effective. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion. |
| Difficulty in Isolating this compound from Other Alkaloids | Gelsemium elegans contains a complex mixture of structurally similar alkaloids (e.g., koumine, gelsemine, gelsevirine). | Advanced chromatographic techniques are necessary. pH-zone-refining counter-current chromatography has been successfully used to separate humantenine (B602792) from other major alkaloids in Gelsemium elegans. High-performance liquid chromatography (HPLC) is also a crucial tool for both purification and quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific extraction technique and desired purity. However, for the initial crude extraction of total alkaloids from Gelsemium elegans, ethanol (B145695) is a common choice. For subsequent liquid-liquid partitioning, chloroform has been shown to be effective for extracting the free base alkaloids.[1] A study optimizing the extraction of total Gelsemium alkaloids found trichloromethane (chloroform) to be a highly effective solvent.
Q2: How does pH affect the extraction yield of this compound?
A2: pH is a critical factor. Alkaloids are basic compounds that exist as salts in the acidic environment of the plant's vacuole.
-
Acidic Extraction (pH ~4): Using an acidified aqueous solution (e.g., with sulfuric or hydrochloric acid) converts the alkaloids into their salt form, which are more soluble in water. This allows for their separation from neutral and less basic compounds which can be removed by washing with a non-polar organic solvent.[1]
-
Basic Extraction (pH ~10): After the initial acidic extraction and removal of impurities, the aqueous solution is made basic (e.g., with sodium carbonate or ammonia) to a pH of around 10. This converts the alkaloid salts back to their free base form, which is more soluble in organic solvents like chloroform or dichloromethane, allowing for their extraction from the aqueous phase.[1]
Q3: What is the optimal temperature for extraction?
A3: The optimal temperature is a balance between extraction efficiency and the thermal stability of the alkaloid. Generally, increasing the temperature enhances the solubility of the compound and the diffusion rate, leading to a higher yield. However, many indole alkaloids are thermolabile and can degrade at high temperatures. For reflux extraction of Gelsemium alkaloids, a controlled temperature is necessary. If using advanced techniques like ultrasound or microwave-assisted extraction, the process can often be performed at lower temperatures (e.g., 40-60°C) for shorter durations, minimizing degradation.
Q4: Can I improve my yield using methods other than traditional solvent extraction?
A4: Yes, modern extraction techniques can significantly improve yield and reduce extraction time and solvent consumption.
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction.
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and leaves no residual solvent, but requires specialized equipment.
Q5: How can I quantify the yield of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and accurate method for quantifying specific alkaloids like this compound. A validated analytical method with a pure standard of this compound is required for accurate quantification.
Data Presentation
While specific comparative yield data for this compound is limited in publicly available literature, the following table summarizes the yield of total alkaloids from Gelsemium elegans and related plants under different extraction conditions to provide a general guideline.
Disclaimer: The following data is for total alkaloids or a mixture of major alkaloids and should be used as a proxy for trends that may apply to this compound.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Alkaloid Yield | Reference |
| Reflux Extraction | Gelsemium elegans | Trichloromethane | Solid:Liquid 1:7.5, 3h reflux, 3 repetitions | Highest Yield (comparative) | [1] |
| Maceration | Catharanthus roseus | Ethanol | 48 hours | ~1.19% | [2] |
| Soxhlet Extraction | Rauwolfia serpentina | Methanol | 6 hours | ~1.63% | [2] |
| Ultrasound-Assisted Extraction (UAE) | Papaver somniferum | Methanol | 30 minutes | Moderate Yield | [2] |
| Microwave-Assisted Extraction (MAE) | Catharanthus roseus | Ethanol | 25 minutes | ~2.50% | [2] |
| Accelerated Solvent Extraction (ASE) | Rauwolfia serpentina | Methanol | 20 minutes | ~2.63% | [2] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Total Alkaloids from Gelsemium elegans
-
Sample Preparation: Dry the plant material (stems and leaves of Gelsemium elegans) and grind it into a fine powder.
-
Acidic Extraction:
-
Suspend the powdered plant material in water.
-
Acidify the suspension to approximately pH 4 using 20% sulfuric acid (H₂SO₄).[1]
-
Stir or agitate the mixture for a set period (e.g., 2-4 hours).
-
Filter the mixture to separate the aqueous extract from the solid plant residue.
-
-
Removal of Neutral Components:
-
Partition the acidic aqueous extract with a non-polar solvent like ethyl acetate (B1210297) or chloroform to remove neutral and weakly acidic impurities. Discard the organic layer.[1]
-
-
Basification and Extraction of Free Alkaloids:
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
-
Purification:
-
Subject the crude alkaloid extract to silica gel column chromatography, eluting with a gradient of chloroform-methanol to separate the different alkaloid fractions.[1] Further purification can be achieved using preparative HPLC.
-
Visualizations
References
Technical Support Center: Overcoming Solubility Issues of 11-Hydroxyhumantenine In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 11-Hydroxyhumantenine in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a derivative of the alkaloid humantenine. Like many natural product-derived compounds, it is often characterized by poor aqueous solubility. This low solubility can be a significant hurdle in vitro, leading to issues with stock solution preparation, precipitation in assay media, and inaccurate dose-response relationships, ultimately affecting the reliability and reproducibility of experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A: For initial attempts at solubilization, it is recommended to use organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. DMSO is a common choice for creating high-concentration stock solutions of poorly soluble compounds. However, the final concentration of the organic solvent in the in vitro assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: My this compound powder will not dissolve in my aqueous buffer. What should I do?
A: Direct dissolution of this compound in aqueous buffers is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute this stock solution into your aqueous experimental medium. Ensure vigorous mixing during dilution to minimize precipitation.
Troubleshooting Guide
Issue 1: Precipitation Occurs When Diluting my DMSO Stock Solution into Aqueous Media
Q: I've successfully dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium or buffer. How can I prevent this?
A: This is a common issue when the aqueous medium cannot maintain the solubility of the compound at the desired final concentration. Here are several strategies to address this, ranging from simple to more complex:
-
Option 1: Increase the Volume of Aqueous Medium for Dilution. A larger volume for dilution can sometimes prevent the concentration from exceeding the solubility limit in the mixed solvent system.
-
Option 2: Use a Co-solvent. Incorporating a water-miscible co-solvent can increase the solubility of the compound in the final aqueous solution.[1][2]
-
Option 3: Adjust the pH of the Medium. The solubility of compounds with ionizable groups can be significantly influenced by pH.[1][3][4]
-
Option 4: Utilize Surfactants or Micellar Solubilization. Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]
-
Option 5: Prepare a Solid Dispersion. This is a more advanced technique where the compound is dispersed within a hydrophilic polymer matrix to improve its dissolution and solubility.[5][6][7]
Experimental Protocols
Protocol 1: Co-solvent Solubility Test
This protocol outlines how to test various co-solvents to improve the solubility of this compound in an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., Phosphate Buffered Saline, PBS) containing different co-solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Serially dilute the this compound stock solution into each co-solvent buffer preparation.
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol 2: pH-Dependent Solubility Assay
This protocol is designed to determine the effect of pH on the solubility of this compound.
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of this compound in the clear supernatant of each sample using a validated analytical method.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System (Aqueous Buffer with Co-solvent) | Maximum Soluble Concentration (µM) | Observations |
| PBS (pH 7.4) | < 1 | Immediate precipitation |
| PBS with 1% DMSO | 5 | Stable for < 1 hour |
| PBS with 5% Ethanol | 15 | Stable for several hours |
| PBS with 10% PEG 400 | 50 | No visible precipitation after 24 hours |
Table 2: Hypothetical pH-Dependent Solubility of this compound
| pH | Maximum Soluble Concentration (µM) |
| 4.0 | 150 |
| 5.0 | 85 |
| 6.0 | 20 |
| 7.0 | 5 |
| 7.4 | 2 |
| 8.0 | < 1 |
Visualizations
Caption: Workflow for solubility testing of this compound.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Both solubility and chemical stability of curcumin are enhanced by solid dispersion in cellulose derivative matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 11-Hydroxyhumantenine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 11-Hydroxyhumantenine. The following information is collated from best practices for the handling of complex indole (B1671886) alkaloids and related hydroxylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general stability of related indole alkaloids, the primary factors leading to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), non-neutral pH (acidic or basic hydrolysis), and elevated temperatures. The presence of the hydroxyl group can make the molecule particularly susceptible to oxidation.
Q2: What is the recommended temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound at or below -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate, provided the material is protected from light and moisture.
Q3: How should I handle this compound to minimize degradation during experimental use?
A3: To minimize degradation, prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Solutions should be prepared in deoxygenated solvents and stored under an inert atmosphere (e.g., argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.
Q4: I'm observing a color change in my solid this compound sample over time. What could be the cause?
A4: A color change, such as the appearance of bluish or dark black hues, is often an indication of oxidation. This is a known issue with phenolic compounds like psilocin, a related hydroxylated tryptamine.[1] This suggests that your sample may have been exposed to oxygen and/or light. It is crucial to re-assess the purity of the sample using analytical methods like HPLC before use.
Q5: My analytical column is showing peak tailing and loss of resolution when analyzing aged samples of this compound. What could be the problem?
A5: This could be due to the presence of various degradation products that have different chromatographic behaviors. It may also indicate interactions between the degradants and the stationary phase of your column. It is advisable to develop a stability-indicating HPLC method that can effectively separate the parent compound from its potential degradation products.[2] Forced degradation studies can help in identifying these potential degradants and in the development of a robust analytical method.[3][4][5]
Troubleshooting Guides
Problem 1: Rapid Loss of Purity in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| A significant decrease in the main peak area (HPLC) within hours of dissolution. | Oxidation: The solvent may contain dissolved oxygen. The sample is exposed to air. | 1. Use solvents that have been deoxygenated by sparging with an inert gas (argon or nitrogen). 2. Prepare solutions and handle them under an inert atmosphere (e.g., in a glove box). 3. Consider adding a suitable antioxidant, but verify its compatibility with your downstream applications. |
| Appearance of multiple new peaks in the chromatogram. | Photodegradation: The solution was exposed to ambient or UV light. | 1. Prepare and store solutions in amber glass vials. 2. Protect the autosampler of the HPLC from light if samples are queued for extended periods. |
| pH-dependent degradation. | Hydrolysis: The pH of the solution is not optimal for stability. | 1. Determine the pH of your solution. 2. Perform a pH stability study by dissolving the compound in a series of buffers to identify the pH at which it is most stable. Indole alkaloids are often more stable under slightly acidic to neutral conditions. |
Problem 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Decreased potency or variable activity of stored this compound samples. | Formation of inactive or less active degradants. | 1. Always use freshly prepared solutions for biological assays. 2. If using stored solutions, confirm the purity and concentration by HPLC immediately before use. 3. Store stock solutions at -80°C in single-use aliquots. |
| Unexpected biological effects. | Formation of degradation products with different biological activities. | 1. Characterize the degradation products using techniques like LC-MS and NMR to understand their structures.[6][7] 2. If possible, isolate the major degradants and test their activity in your assay to understand their contribution to the observed effects. |
Data Presentation: Forced Degradation Study Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile. The goal of such a study is to achieve 5-20% degradation to identify potential degradation products.[8][9]
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 18.5% | Hydrolysis Product 1 (HP1) |
| 0.1 M NaOH | 8 hours | 40°C | 25.2% | Hydrolysis Product 2 (HP2), Epimerization Product 1 (EP1) |
| 3% H₂O₂ | 24 hours | Room Temp | 35.8% | Oxidation Product 1 (OP1), Oxidation Product 2 (OP2) |
| Photostability (ICH Q1B) | 7 days | Room Temp | 12.1% | Photolytic Product 1 (PP1) |
| Thermal (Solid State) | 14 days | 80°C | 5.3% | Thermal Product 1 (TP1) |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 40°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light. Analyze samples after a defined period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven at 80°C. Withdraw samples at defined intervals, dissolve in the solvent, and analyze.
-
Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS.[10] The method should be capable of separating the parent compound from all generated degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of peaks with different polarities. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 280 nm) to ensure all components are detected.
-
Method Validation: Use the stressed samples generated from the forced degradation study to validate the method's specificity and ability to resolve the parent peak from all degradation product peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing and method development.
References
- 1. Psilocin - Wikipedia [en.wikipedia.org]
- 2. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 6. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chromforum.org [chromforum.org]
- 10. ijmr.net.in [ijmr.net.in]
"troubleshooting mass spectrometry analysis of Gelsemium alkaloids"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of Gelsemium alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry analysis of Gelsemium alkaloids?
A1: Researchers often encounter challenges related to the complexity of the plant matrix, the structural diversity of the alkaloids, and potential matrix effects. Key issues include achieving adequate separation of isomeric alkaloids, managing ion suppression or enhancement from co-eluting compounds, and ensuring accurate identification and quantification due to the lack of commercially available standards for all known Gelsemium alkaloids.
Q2: Which ionization technique is most suitable for the analysis of Gelsemium alkaloids?
A2: Electrospray ionization (ESI) in the positive ion mode is the most commonly used and effective technique for the analysis of Gelsemium alkaloids.[1][2][3][4] These alkaloids are nitrogen-containing compounds that are readily protonated, leading to strong signals in positive ESI.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can suppress or enhance the ionization of target analytes, are a significant concern in complex samples like plant extracts. To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering compounds.[5]
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure that the alkaloids of interest are well-separated from co-eluting matrix components.[1][2][3][4]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Internal Standards: The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects. If these are unavailable, a structurally similar compound can be used as an internal standard.
Q4: What type of mass analyzer is best for identifying and quantifying Gelsemium alkaloids?
A4: Triple quadrupole (QqQ) and quadrupole time-of-flight (Q-TOF) mass spectrometers are both well-suited for the analysis of Gelsemium alkaloids.
-
Triple Quadrupole (QqQ): Ideal for targeted quantification using multiple reaction monitoring (MRM) due to its high sensitivity and selectivity.[6][7]
-
Quadrupole Time-of-Flight (Q-TOF): Excellent for identification and characterization of unknown alkaloids due to its high mass accuracy and resolution, which aids in determining elemental compositions and structural elucidation.[8]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Gelsemium alkaloids are basic. Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape.[1][2][3][4] |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. Ensure the column is properly conditioned. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
Problem 2: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Suggested Solution |
| Suboptimal Ionization Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates, and temperature for the specific alkaloids being analyzed.[6][7][8] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup, optimize chromatographic separation, or use an internal standard to compensate for signal loss.[1][2][3][4] |
| Poor Fragmentation | Optimize the collision energy for each MRM transition to ensure efficient fragmentation and production of characteristic product ions. |
| Analyte Degradation | Investigate the stability of the alkaloids in the sample solvent and under storage conditions. Some alkaloids may be susceptible to degradation.[3] |
Problem 3: Inaccurate Quantification Results
| Possible Cause | Suggested Solution |
| Non-linear Calibration Curve | Ensure the calibration standards cover the expected concentration range of the samples. Use a weighted regression if necessary. Calibration curves for Gelsemium alkaloids have been shown to be linear over a range of 0.1-200 ng/mL.[1][2][3][4] |
| Matrix Effects (Ion Enhancement/Suppression) | As mentioned previously, effective sample preparation and the use of an appropriate internal standard are crucial for accurate quantification.[1][2][3][4] |
| Inconsistent Sample Preparation | Ensure a consistent and reproducible sample preparation protocol is followed for all samples and standards. Extraction efficiency for Gelsemium alkaloids has been reported to be greater than 75.8%.[1][2] |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the wash steps in the autosampler program. |
Experimental Protocols
Protocol 1: Extraction of Gelsemium Alkaloids from Plant Material
This protocol is adapted from methods described for the extraction of alkaloids from Gelsemium elegans.[6][8]
-
Homogenization: Grind fresh plant tissue with liquid nitrogen or use dried, powdered plant material.
-
Extraction: Weigh 1.0 g of the powdered material and add 25 mL of 80% ethanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes at 60°C.
-
Repeat Extraction: Centrifuge the sample and collect the supernatant. Repeat the extraction process on the plant material pellet with another 25 mL of 80% ethanol.
-
Combine and Filter: Combine the supernatants from both extractions and filter through a 0.22 µm membrane filter.
-
Solvent Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water mixture).
Protocol 2: UPLC-MS/MS Analysis of Gelsemium Alkaloids
This protocol is based on established methods for the separation and detection of Gelsemium alkaloids.[1][2][3][4][7]
-
Liquid Chromatography System: Waters ACQUITY UPLC H-Class or similar.
-
Column: Waters UPLC BEH C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).[1][2][3][4]
-
Gradient Elution: A typical gradient might be:
-
0-0.2 min: 10% B
-
0.2-2.0 min: 10% to 80% B
-
2.0-2.5 min: Hold at 80% B
-
2.5-2.8 min: 80% to 10% B
-
2.8-5.0 min: Hold at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize typical quantitative performance metrics for the UPLC-MS/MS analysis of Gelsemium alkaloids.
Table 1: Calibration Curve and Linearity Data for Selected Gelsemium Alkaloids
| Alkaloid | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| Gelsemine | 0.1 - 200 | > 0.995 |
| Koumine | 0.1 - 200 | > 0.995 |
| Humantenirine | 0.1 - 200 | > 0.995 |
| Gelsevirine | 0.1 - 200 | > 0.995 |
| Gelsenicine | 0.1 - 200 | > 0.995 |
| Data compiled from studies on the toxicokinetics of 11 Gelsemium alkaloids.[1][2][3][4] |
Table 2: Precision and Accuracy Data
| Parameter | Acceptance Criteria | Reported Values |
| Precision (RSD%) | < 15% | < 16% |
| Accuracy (%) | 85 - 115% | 86.9% - 113.2% |
| Values are based on quality control samples at low, medium, and high concentrations.[1][2][3][4] |
Table 3: Matrix Effect and Extraction Efficiency
| Parameter | Reported Range |
| Matrix Effect | 88.5% - 107.8% |
| Extraction Efficiency | > 75.8% |
| These values indicate that the described methods effectively manage matrix effects and achieve good recovery of the alkaloids.[1][2][3][4] |
Visualizations
Caption: Experimental workflow for Gelsemium alkaloid analysis.
Caption: Troubleshooting decision tree for low MS signal.
References
- 1. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A mass spectrometry imaging approach on spatiotemporal distribution of multiple alkaloids in Gelsemium elegans [frontiersin.org]
- 8. Protocol to characterize target components of Gelsemium using an in-house herb database and high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Humantenine-Type Alkaloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of High-Performance Liquid Chromatography (HPLC) separation for humantenine-type alkaloids.
Troubleshooting Guides
Problem: Poor Peak Resolution or Co-elution of Alkaloids
Q1: My chromatogram shows broad, overlapping peaks for humantenine-type alkaloids like koumine (B8086292) and gelsemine (B155926). How can I improve the resolution?
A1: Poor resolution is a common challenge when separating structurally similar alkaloids from complex mixtures like plant extracts.[1] Here are several strategies to improve peak separation:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
pH Modification: The pH of the mobile phase is critical for alkaloids as it affects their ionization state. Small adjustments to the pH using additives like formic acid, trifluoroacetic acid (TFA), or ammonium (B1175870) acetate (B1210297) can significantly alter selectivity and peak shape. For instance, using a mobile phase of methanol-water (40:60) with 0.1% trifluoroacetic acid has been used for the separation of gelsemine.[2]
-
Ion-Pairing Reagents: For highly polar or basic alkaloids that are difficult to retain on a reversed-phase column, consider adding an ion-pairing reagent like heptanesulfonic acid to the mobile phase. This can improve peak shape and retention.
-
Additives: The addition of a small amount of a tertiary amine, such as di-n-butylamine (e.g., methanol (B129727), water, and di-n-butylamine at a ratio of 58:42:0.01), can help to reduce peak tailing by masking active silanol (B1196071) groups on the stationary phase.[3][4]
-
-
Adjust the Gradient Program: If you are using a gradient elution, try making the gradient shallower to increase the separation window for your target alkaloids. A slower ramp-up of the organic solvent can effectively resolve closely related compounds.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for higher efficiency) can provide the necessary selectivity for your separation.
Problem: Peak Tailing
Q2: My alkaloid peaks are showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing is often observed with basic compounds like alkaloids due to their interaction with acidic silanol groups on the silica-based stationary phase of the HPLC column. Here’s how to address this:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. Operating at a low pH (e.g., with formic acid or TFA) will protonate the alkaloids, which can sometimes improve peak shape. Conversely, operating at a mid-range pH can also be effective.
-
Use of a Base Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have a reduced number of accessible silanol groups, minimizing secondary interactions.
-
Mobile Phase Additives: As mentioned previously, adding a small concentration of a competing base, like triethylamine (B128534) or di-n-butylamine, to the mobile phase can effectively block the active sites on the stationary phase, leading to more symmetrical peaks.[3][4]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
Problem: Inconsistent Retention Times
Q3: The retention times of my humantenine-type alkaloids are shifting between runs. What should I check?
A3: Fluctuating retention times can compromise the reliability of your analytical method. The most common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift. Ensure you are accurately measuring and mixing the components of your mobile phase for every batch. If preparing the mobile phase online, ensure the mixer is functioning correctly.
-
Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for developing an HPLC method for the separation of humantenine-type alkaloids?
A4: A good starting point for method development for humantenine-type alkaloids, such as those found in Gelsemium species, would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, with an acidic modifier.
A typical initial setup could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at around 254-263 nm, as many of these alkaloids have a UV maximum in this range.[3][4][5]
-
Column Temperature: 30 °C.
From this starting point, you can optimize the mobile phase composition, gradient, and other parameters to achieve the desired separation.
Q5: How should I prepare my plant extract samples for HPLC analysis of humantenine-type alkaloids?
A5: Proper sample preparation is critical to protect your HPLC column and obtain accurate results. A general workflow is as follows:
-
Extraction: Extract the alkaloids from the plant material using a suitable solvent, such as methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.5% HCl) to aid in the extraction of basic alkaloids.
-
Filtration: It is essential to filter the crude extract to remove any particulate matter. A 0.45 µm or 0.22 µm syringe filter is recommended.
-
Solid-Phase Extraction (SPE): For complex matrices, a clean-up step using SPE can be highly beneficial. A C18 or a mixed-mode cation exchange cartridge can be used to remove interfering compounds and enrich the alkaloid fraction.
-
Final Dilution: The final, cleaned extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions of your HPLC method to ensure good peak shape.
Data Presentation
Table 1: Example HPLC Methods for the Separation of Humantenine-Type Alkaloids
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Gelsemine | C18 (250 x 4.6 mm) | Methanol:Water (40:60) with 0.1% Trifluoroacetic Acid | 1.0 | UV at 258 nm | [2] |
| Koumine, Gelsemine | C18 | Methanol:Water:Di-n-butylamine (58:42:0.01) | 1.0 | UV at 263 nm | [3][4] |
| Gelsemium Alkaloids | C18 | Gradient with Acetonitrile and 0.1% Formic Acid in Water | 0.4 | MS/MS | [3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Determination of Koumine and Gelsemine
This protocol is based on a method for the simultaneous determination of koumine and gelsemine in human plasma, which can be adapted for the analysis of plant extracts.[3][4]
-
Chromatographic System:
-
HPLC instrument with a UV detector.
-
C18 analytical column.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Di-n-butylamine.
-
Reference standards for koumine and gelsemine.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water:Di-n-butylamine (58:42:0.01, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 263 nm.
-
-
Sample Preparation (Adaptation for Plant Extracts):
-
Prepare a stock solution of the plant extract in methanol.
-
Perform a serial dilution to achieve a concentration within the linear range of the assay.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify and quantify the alkaloids by comparing the retention times and peak areas with those of the reference standards.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: A general workflow for HPLC method development for humantenine-type alkaloids.
References
Technical Support Center: Gelsemium elegans Extract Toxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and reducing the toxicity of Gelsemium elegans extracts. The information is presented in a question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic components in Gelsemium elegans extracts?
A1: The primary toxic components of G. elegans are a group of indole (B1671886) alkaloids.[1][2] The most potent of these are gelsenicine, and other gelsedine- and humantenine-type alkaloids.[3][4][5] While koumine (B8086292) is the most abundant alkaloid, it exhibits significantly lower toxicity compared to gelsenicine.[6]
Q2: What is the mechanism of toxicity of Gelsemium elegans alkaloids?
A2: The primary mechanism of toxicity is respiratory depression.[6] The most toxic compound, gelsenicine, selectively inhibits neurons in the ventral respiratory group (VRG) in the medulla, which is the primary center for controlling respiration.[3][5] This inhibition is achieved by stimulating GABAA receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[3][5] This leads to a cessation of action potential firing in VRG neurons, resulting in respiratory failure.[3]
Q3: Is there a way to neutralize the toxic effects of Gelsemium elegans extracts in case of accidental exposure?
A3: Research suggests that GABAA receptor antagonists can counteract the toxic effects. Specifically, securinine (B1681715) and flumazenil (B1672878) have been shown to significantly increase the survival rate in animals poisoned with gelsenicine.[3][5] These antagonists work by reversing the inhibition of neurons in the respiratory center of the brain.[3]
Q4: Are there established protocols for reducing the toxicity of a crude Gelsemium elegans extract for in vitro or in vivo studies?
A4: While traditional processing methods exist, detailed and standardized protocols for the detoxification of crude G. elegans extracts for research purposes are not extensively published. The primary approach described in the scientific literature for removing toxic components is through chromatographic separation of the individual alkaloids.[1][7] This allows for the isolation of less toxic compounds, such as koumine, from highly toxic ones like gelsenicine.
Troubleshooting Guide
Issue: High cytotoxicity observed in preliminary in vitro assays with a crude extract.
Possible Cause: Presence of highly potent toxic alkaloids, particularly gelsenicine.
Solution:
-
Fractionation of the Crude Extract: Employ chromatographic techniques to separate the alkaloids based on their physicochemical properties. This will allow for the isolation of fractions enriched with less toxic compounds.
-
Solvent Partitioning: An initial liquid-liquid extraction can be performed to separate alkaloids based on their polarity and pKa values. This can be an effective first step in removing some of the more toxic components.
Issue: In vivo studies show significant respiratory distress in animal models even at low doses of the extract.
Possible Cause: The concentration of gelsenicine and other highly toxic alkaloids in the extract is above the lethal dose.
Solution:
-
Quantitative Analysis: It is crucial to quantify the concentration of the major alkaloids, especially gelsenicine, in your extract using methods like HPLC or UPLC-MS/MS.[4][8] This will allow for accurate dose calculations.
-
Purification of Target Compounds: If your research focuses on the therapeutic effects of a specific, less toxic alkaloid (e.g., koumine), it is essential to use a highly purified form of that compound rather than a crude extract.
Data Presentation
Table 1: Toxicity of Major Alkaloids from Gelsemium elegans
| Alkaloid Type | Compound | LD50 (mg/kg, i.p. in mice) | Reference |
| Gelsedine-type | Gelsenicine | 0.185 | [9] |
| Gelsemine-type | Gelsemine | 78.23 (i.v.) | [9] |
| Koumine-type | Koumine | ~100 | [6] |
| Humantenine-type | Humantenine | < 10 | [4] |
Note: The route of administration significantly impacts the LD50 value.
Table 2: Quantitative Data on Alkaloid Content in Gelsemium elegans
| Alkaloid | Plant Part | Concentration (µg/g) | Reference |
| Koumine | Mature Roots | 249.2 | [10] |
| Koumine | Mature Leaves | 272.0 | [10] |
| Koumine | Mature Stems | 149.1 | [10] |
| Gelsemine | Mature Roots | Not specified, but lower than koumine | [10] |
| Gelsenicine | Mature Roots | Not specified, but lower than koumine | [10] |
Experimental Protocols
Protocol 1: General Procedure for Alkaloid Extraction from Gelsemium elegans
This protocol outlines a standard acid-base extraction method for obtaining a crude alkaloid fraction.
-
Sample Preparation: Dry the plant material (e.g., stems, leaves) and grind it into a fine powder.[11]
-
Defatting (Optional): Macerate the powder in a non-polar solvent like hexane (B92381) to remove lipids and pigments. Discard the solvent.
-
Acidic Extraction: Macerate the defatted powder in an acidic solution (e.g., 0.5% HCl in 70% ethanol) for 24 hours. Repeat this process three times.
-
Filtration and Concentration: Combine the acidic extracts, filter, and concentrate under reduced pressure to remove the ethanol.
-
Acid-Base Partitioning:
-
Adjust the pH of the aqueous extract to ~2 with HCl.
-
Wash the acidic solution with an organic solvent like ethyl acetate (B1210297) to remove neutral and weakly basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~9 with a base (e.g., NH4OH).
-
Extract the alkaloids into an organic solvent such as dichloromethane (B109758) or chloroform. Repeat this extraction three times.
-
-
Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Chromatographic Separation of Alkaloids using pH-Zone-Refining Counter-Current Chromatography (CCC)
This protocol is based on a published method for the large-scale separation of G. elegans alkaloids and serves as a method to remove toxic components by isolating them.[1][7]
-
Solvent System Preparation: Prepare a two-phase solvent system. A reported effective system is hexane-ethyl acetate-methanol-water (3:7:1:9, v/v).[7]
-
Stationary and Mobile Phase Preparation:
-
CCC Instrument Setup:
-
Fill the CCC column with the stationary phase.
-
Set the apparatus to the desired rotation speed.
-
-
Sample Loading: Dissolve the crude alkaloid extract in the stationary phase and inject it into the column.
-
Elution: Pump the mobile phase through the column at a constant flow rate. The alkaloids will separate based on their pKa values and partitioning behavior, forming distinct pH zones.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using HPLC or UPLC-MS/MS to identify the fractions containing the desired less-toxic alkaloids (e.g., koumine) and the undesired highly-toxic alkaloids (e.g., gelsenicine).
-
Purification: Pool the fractions containing the target compound(s) and concentrate them to obtain the purified alkaloids.
Visualizations
Caption: Signaling pathway of Gelsemium elegans toxicity.
Caption: Experimental workflow for reducing toxicity.
References
- 1. Preparative separation of alkaloids from Gelsemium elegans Benth. using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale separation of alkaloids from Gelsemium elegans by pH-zone-refining counter-current chromatography with a new solvent system screening method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of koumine, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Visual Distribution of Gelsemine, Koumine, and Gelsenicine by MSI in Gelsemiumelegans at Different Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The multicomponent residue depletion of Gelsemium elegans in pig tissues, urine, and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Studies of 11-Hydroxyhumantenine: A Technical Support Guide
Disclaimer: Information on the specific dosage and administration of 11-Hydroxyhumantenine in animal studies is not currently available in published literature. This guide provides a framework based on data from related indole (B1671886) alkaloids found in Gelsemium species, such as humantenine, koumine, and gelsemine, as well as general principles of preclinical animal research. Researchers should use this information as a starting point and conduct thorough dose-range finding and toxicity studies for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: Where should I begin with dose selection for this compound in my animal model?
A1: For a novel compound like this compound, a dose-range finding study is the critical first step. Given that its parent compound, humantenine, is reported to have a lethal dose (LD50) of less than 0.2 mg/kg in mice, it is crucial to start with very low doses.[1] As a reference, the total alkaloids from Gelsemium elegans have shown varying toxicity based on the route of administration (see Table 1).[2][3] It is advisable to begin with doses at least one to two orders of magnitude lower than the LD50 of the most toxic related compound and escalate cautiously.
Q2: What is the most appropriate route of administration for this compound in early animal studies?
A2: The choice of administration route depends on the research question and the physicochemical properties of the compound. Common routes for initial studies include:
-
Intraperitoneal (IP) Injection: Often used for initial efficacy and toxicity screening due to rapid absorption.
-
Oral Gavage (PO): Relevant for assessing oral bioavailability and potential as an orally administered therapeutic.
-
Intravenous (IV) Injection: Provides immediate and complete bioavailability, useful for pharmacokinetic studies.
For Gelsemium alkaloids, both oral and intraperitoneal routes have been used in toxicity studies.[2][3] The selection should align with the intended clinical application.
Q3: What are the expected signs of toxicity for a Gelsemium-derived alkaloid?
A3: Alkaloids from Gelsemium elegans are known to be highly toxic, primarily affecting the central nervous system.[4][5][6] Researchers should closely monitor animals for adverse effects, which may include:
-
Violent clonic convulsions
-
Respiratory distress leading to respiratory failure
-
Sedation or agitation
-
Loss of coordination
-
Changes in heart rate and blood pressure[2]
The onset of these signs can be rapid, and humane endpoints should be clearly defined in the experimental protocol.
Q4: How can I troubleshoot high mortality rates in my initial studies?
A4: High mortality, especially with compounds from Gelsemium, often points to the dosage being too high.
-
Review your dosage calculations: Double-check all calculations for dilution and administration.
-
Drastically reduce the dose: Start with a much lower dose range.
-
Refine the administration technique: Ensure proper technique to avoid accidental administration into other tissues or organs.
-
Consider a different vehicle: The vehicle used to dissolve the compound could have its own toxic effects. Ensure it is appropriate and administered at a safe volume.
Troubleshooting Guides
Guide 1: Poor Solubility of this compound
| Symptom | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during preparation or administration. | The chosen solvent is not appropriate for the compound's polarity. | Experiment with different biocompatible solvents (e.g., saline, PBS, DMSO, Tween 80). A co-solvent system may be necessary. |
| Inconsistent results between animals. | Incomplete dissolution leading to inaccurate dosing. | Ensure the compound is fully dissolved before administration. Use of a vortex mixer or sonicator may help. Prepare fresh solutions for each experiment. |
Guide 2: Inconsistent Pharmacological Effects
| Symptom | Possible Cause | Suggested Solution |
| High variability in response between animals in the same dose group. | Inaccurate administration (e.g., subcutaneous injection instead of intraperitoneal). | Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, confirm correct placement of the gavage needle. |
| Lack of a clear dose-response relationship. | The effective dose range is narrower or wider than anticipated. The compound may have a biphasic dose-response. | Expand the number of dose groups, including both lower and higher concentrations. |
Quantitative Data on Related Gelsemium Alkaloids
Table 1: Acute Toxicity of Gelsemium Alkaloids and Extracts in Mice
| Substance | Administration Route | LD50 (mg/kg) | Reference |
| Total Alkaloids of G. elegans | Oral | 15 | [2] |
| Total Alkaloids of G. elegans | Intraperitoneal | 4 | [2] |
| Gelsenicine (related alkaloid) | Intraperitoneal | 0.185 | [7] |
| Gelsemine | Intravenous | 78.23 | [7] |
| Humantenmine | Not Specified | < 0.2 | [1] |
This data is for related compounds and should be used for reference only.
Experimental Protocols
Protocol 1: General Dose-Range Finding Protocol (Mouse)
-
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for efficacy studies.
-
Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Make serial dilutions to achieve the desired doses.
-
Dosing:
-
Start with a low dose (e.g., 0.01 mg/kg) based on the toxicity of related compounds.
-
Use a dose escalation design (e.g., modified Fibonacci series).
-
Administer the compound via the chosen route (e.g., IP).
-
Include a vehicle control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours after dosing, and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, body weight, and any mortality.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.
Protocol 2: Acute Toxicity Study (Rat) - Up-and-Down Procedure
-
Objective: To determine the acute oral LD50 of this compound.
-
Animals: Female rats (e.g., Sprague-Dawley), nulliparous and non-pregnant, 8-12 weeks old.
-
Compound Preparation: Prepare graded doses of this compound in an appropriate vehicle for oral gavage.
-
Procedure:
-
Dose one animal at a time, starting with a dose just below the estimated LD50.
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
The dose interval is typically a factor of 1.5-2.0.
-
-
Observation Period: Observe animals for 14 days for signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 using a statistical program designed for the up-and-down procedure.
Visualizations
Caption: General experimental workflow for preclinical evaluation.
Caption: Potential signaling pathways modulated by Gelsemium alkaloids.
References
- 1. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 11-Hydroxyhumantenine and Immunoassay Cross-Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cross-reactivity of 11-Hydroxyhumantenine in immunoassays. As a member of the Gelsemium alkaloid family, understanding its structural characteristics is crucial for interpreting immunoassay results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a naturally occurring indole (B1671886) alkaloid found in plants of the Gelsemium genus. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This compound is specifically classified as a Gelsemium alkaloid, which are known for their complex chemical structures.
Q2: What is immunoassay cross-reactivity?
Immunoassay cross-reactivity is a phenomenon where a substance, other than the target analyte, binds to the antibodies used in the assay. This interference can lead to inaccurate results, such as false positives or falsely elevated concentrations. Cross-reactivity typically occurs when the interfering substance has a chemical structure similar to the target analyte, allowing it to be recognized and bound by the assay's antibodies.
Q3: Is there any documented cross-reactivity of this compound in common immunoassays?
Currently, there is no specific quantitative data available in the scientific literature detailing the cross-reactivity of this compound in any particular immunoassay. However, due to its structural similarity to other Gelsemium alkaloids, for which immunoassays may exist or be in development, the potential for cross-reactivity should be considered.
Q4: What are the structural similarities between this compound and other Gelsemium alkaloids?
This compound shares the core indole alkaloid structure common to other Gelsemium alkaloids like gelsemine, koumine, and humantenine. These alkaloids are classified into different types based on their specific ring structures, such as gelsemine-type, koumine-type, and humantenine-type. The shared structural motifs are the primary reason to anticipate potential cross-reactivity in an immunoassay designed to detect any of these related compounds.
Troubleshooting Guide: Unexpected Immunoassay Results
If you are encountering unexpected or inconsistent results in your immunoassay and suspect potential interference from this compound or other related compounds, follow this troubleshooting guide.
Step 1: Sample Composition Analysis
-
Action: Carefully review the composition of your samples. Are they derived from a natural source known to contain Gelsemium alkaloids? Have the samples been exposed to any extracts or compounds that might contain this compound or its structural analogs?
-
Rationale: Understanding the potential presence of interfering substances is the first step in troubleshooting.
Step 2: Structural Comparison
-
Action: Compare the chemical structure of your target analyte with that of this compound and other known Gelsemium alkaloids.
-
Rationale: A high degree of structural similarity increases the likelihood of cross-reactivity. The closer the resemblance, the higher the probability that the antibody will bind to the non-target molecule.
Step 3: Review the Immunoassay Specificity
-
Action: Consult the manufacturer's data sheet or product insert for your immunoassay kit. Look for any information on the cross-reactivity of the antibodies with related compounds.
-
Rationale: While specific data for this compound may be absent, the manufacturer might provide cross-reactivity data for other structurally similar molecules, which can offer valuable clues.
Step 4: Perform a Spiking and Recovery Experiment
-
Action: If you have access to purified this compound, perform a spiking experiment. Add a known concentration of this compound to a sample matrix that is known to be free of your target analyte and run the immunoassay.
-
Rationale: This experiment will directly test whether this compound produces a signal in your assay, confirming cross-reactivity.
Step 5: Consider an Alternative Analytical Method
-
Action: If cross-reactivity is confirmed or strongly suspected, consider using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to confirm your results.
-
Rationale: LC-MS/MS is a highly specific and sensitive technique that can distinguish between structurally similar compounds based on their mass-to-charge ratio and fragmentation patterns, thus eliminating the issue of antibody cross-reactivity.
Data Presentation: Structural Comparison of Gelsemium Alkaloids
While quantitative cross-reactivity data is not available, a structural comparison is key to predicting potential interference.
| Alkaloid | Molecular Formula | Core Structure Type | Key Structural Features |
| This compound | C₂₁H₂₆N₂O₄ | Humantenine-type | Indole alkaloid with a hydroxyl group at the 11th position. |
| Gelsemine | C₂₀H₂₂N₂O₂ | Gelsemine-type | Complex caged indole alkaloid structure. |
| Koumine | C₂₀H₂₂N₂O | Koumine-type | Structurally distinct caged indole alkaloid. |
| Gelsevirine | C₂₁H₂₄N₂O₃ | Gelsemine-type | Structurally related to gelsemine. |
| Humantenine | C₂₁H₂₆N₂O₃ | Humantenine-type | Lacks the hydroxyl group present in this compound. |
Experimental Protocols
Protocol: Competitive ELISA for Assessing Cross-Reactivity
This protocol describes a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) which can be adapted to assess the cross-reactivity of this compound if an antibody against a structurally similar Gelsemium alkaloid is available.
Materials:
-
Microtiter plate pre-coated with the target Gelsemium alkaloid-protein conjugate.
-
Primary antibody specific to the target Gelsemium alkaloid.
-
Standard solutions of the target Gelsemium alkaloid.
-
Solutions of this compound at various concentrations.
-
Enzyme-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader.
Procedure:
-
Preparation: Prepare a series of standard dilutions of the target alkaloid and a series of dilutions of this compound.
-
Competition: Add the standard solutions and the this compound solutions to the wells of the coated microtiter plate. Then, add the primary antibody to all wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate several times with wash buffer to remove any unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove any unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot a standard curve using the absorbance values of the target alkaloid standards. Determine the concentration of the target alkaloid that causes 50% inhibition (IC50). Similarly, determine the IC50 for this compound. The percent cross-reactivity can be calculated using the formula:
% Cross-reactivity = (IC50 of target alkaloid / IC50 of this compound) x 100
Visualizations
Caption: Principle of immunoassay cross-reactivity.
Caption: Troubleshooting workflow for suspected cross-reactivity.
Validation & Comparative
Unveiling the Neuroprotective Potential of 11-Hydroxyhumantenine: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the neuroprotective effects of 11-Hydroxyhumantenine (B242648), benchmarked against established therapeutic agents. This guide synthesizes available data, details experimental methodologies, and visualizes key biological pathways to facilitate objective comparison and inform future research.
Executive Summary
The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the debilitating effects of neurodegenerative diseases. This compound, an alkaloid isolated from the plant Gelsemium elegans, has emerged as a compound of interest, with preliminary data suggesting potential neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. However, it is crucial to note that, at present, there is a notable absence of peer-reviewed scientific literature specifically detailing the neuroprotective effects of this compound. The primary source of these claims originates from non-academic contexts, such as commercial product descriptions.
This guide provides a comparative analysis of this compound against three established neuroprotective and symptomatic treatments for neurodegenerative diseases: Memantine, Donepezil, and Galantamine. Given the limited direct evidence for this compound, this guide will leverage data from a closely related alkaloid from the same plant, Gelsemine, as a proxy to discuss potential mechanisms of action and to fulfill the requirements for pathway visualization. This approach allows for a structured comparison while maintaining transparency about the current data limitations for this compound. A recent network pharmacology study has identified this compound as a key active component of Gelsemium elegans with potential roles in neuropathic pain, implicating signaling pathways such as EGFR, JAK1, and AKT1 that are pertinent to neuronal health[1].
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics of this compound (based on available information and proxy data) and the comparator drugs.
| Feature | This compound (Hypothesized/Proxy Data) | Memantine | Donepezil | Galantamine |
| Primary Mechanism of Action | Acetylcholinesterase inhibition, Anti-inflammatory, Antioxidant | Non-competitive NMDA receptor antagonist | Reversible, non-competitive acetylcholinesterase inhibitor | Reversible, competitive acetylcholinesterase inhibitor; Allosteric modulator of nicotinic acetylcholine (B1216132) receptors |
| Key Signaling Pathways | Potentially involves inhibition of pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β) and modulation of GSK3β/Tau pathway (based on Gelsemine data). Network pharmacology suggests involvement of EGFR, JAK1, and AKT1 pathways[1][2]. | Blocks excitotoxic effects of glutamate (B1630785) by antagonizing NMDA receptors. | Increases acetylcholine levels in the synaptic cleft. | Increases acetylcholine levels and enhances nicotinic receptor function. |
| Reported Neuroprotective Effects | Protection against Aβ oligomer-induced toxicity (inferred from Gelsemine)[2]. | Protects against glutamate-induced excitotoxicity. | Protects against amyloid-β toxicity, ischemia, and glutamate toxicity[3]. | Protects against glutamate and amyloid-β toxicity[4]. |
| Evidence Level | Pre-clinical (inferred from related compounds and commercial claims). | Extensive pre-clinical and clinical data. | Extensive pre-clinical and clinical data. | Extensive pre-clinical and clinical data. |
Detailed Experimental Protocols
To facilitate the replication and validation of findings related to neuroprotective agents, this section outlines typical experimental protocols used to assess the efficacy of compounds like those discussed in this guide.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity (Proxy for this compound/Gelsemine)
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Aβ Oligomer Preparation: Synthetic Aβ1-42 peptide is dissolved in hexafluoroisopropanol, lyophilized, and then reconstituted in DMSO. The solution is then diluted in cell culture medium and incubated to form oligomers.
-
Treatment: Neurons are pre-treated with varying concentrations of the test compound (e.g., Gelsemine) for 2 hours.
-
Toxicity Induction: Aβ oligomers are added to the cell cultures to a final concentration known to induce neurotoxicity.
-
Assessment of Cell Viability: After 24 hours of incubation with Aβ, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Analysis of Apoptosis: Apoptosis can be quantified by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3 activity.
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant are measured using ELISA kits[2].
NMDA-induced Excitotoxicity Assay (for Memantine)
-
Cell Culture: Primary hippocampal or cortical neurons are cultured as described above.
-
Treatment: Cells are pre-treated with Memantine at various concentrations for 1 hour.
-
Excitotoxicity Induction: NMDA is added to the culture medium to a final concentration that induces significant neuronal death.
-
Assessment of Cell Viability: Cell viability is measured 24 hours later using the LDH (lactate dehydrogenase) release assay, which quantifies cell membrane damage.
Acetylcholinesterase Inhibition Assay (for Donepezil, Galantamine, and this compound)
-
Enzyme and Substrate Preparation: Recombinant human acetylcholinesterase (AChE) and the substrate acetylthiocholine (B1193921) are prepared in a phosphate (B84403) buffer.
-
Inhibitor Incubation: The test compound is incubated with the AChE enzyme for a specified period.
-
Reaction Initiation: The reaction is initiated by adding the substrate acetylthiocholine and Ellman's reagent (DTNB).
-
Measurement: The rate of the reaction is measured spectrophotometrically by monitoring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
Hypothesized Neuroprotective Signaling Pathway of Gelsemium Alkaloids (Proxy for this compound)
The following diagram illustrates the potential anti-inflammatory and neuroprotective signaling pathway of alkaloids from Gelsemium elegans, based on studies of Gelsemine[2].
Caption: Hypothesized signaling pathway for the neuroprotective effects of Gelsemium alkaloids.
Experimental Workflow for Assessing Neuroprotective Effects
This diagram outlines a typical workflow for evaluating the neuroprotective properties of a novel compound.
Caption: General experimental workflow for the evaluation of neuroprotective compounds.
Conclusion
This compound presents an intriguing but currently unsubstantiated profile as a potential neuroprotective agent. The preliminary claims of its efficacy in inhibiting acetylcholinesterase, reducing inflammation, and combating oxidative stress warrant rigorous scientific investigation. The neuroprotective properties demonstrated by the related alkaloid, Gelsemine, against Aβ-induced toxicity provide a plausible, albeit indirect, basis for the potential mechanisms of this compound.
In comparison, Memantine, Donepezil, and Galantamine are well-characterized drugs with extensive pre-clinical and clinical data supporting their use in the management of neurodegenerative diseases. Their established mechanisms of action provide a solid benchmark against which novel compounds like this compound must be evaluated.
Future research should focus on isolating this compound in sufficient quantities for comprehensive in vitro and in vivo studies to validate its purported neuroprotective effects. Elucidating its precise molecular targets and signaling pathways will be critical in determining its therapeutic potential and advancing it as a candidate for further drug development. Until such peer-reviewed data becomes available, any claims regarding the neuroprotective effects of this compound should be approached with caution.
References
- 1. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemine, a natural alkaloid extracted from Gelsemium elegans Benth. alleviates neuroinflammation and cognitive impairments in Aβ oligomer-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine protects against synaptic, axonal, and vision deficits in experimental neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Profile: Humantenine vs. 11-Hydroxyhumantenine
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of natural product chemistry and pharmacology, the indole (B1671886) alkaloids derived from the plant genus Gelsemium have garnered significant attention for their complex structures and potent biological activities. Among these, humantenine (B602792) has been a subject of investigation, while its hydroxylated analog, 11-hydroxyhumantenine (B242648), remains a more enigmatic entity. This guide provides a comparative overview of the known biological activities of humantenine and highlights the current knowledge gap regarding this compound, offering a resource for researchers and professionals in drug development.
Summary of Biological Activities
Currently, available scientific literature provides insights into the biological effects of humantenine, primarily focusing on its cytotoxicity and impact on cellular processes. In stark contrast, there is a notable absence of published data on the biological activity of this compound. This disparity underscores a significant area for future research.
| Compound | Biological Activity | Cell Line / Model | Key Findings |
| Humantenine | Cytotoxicity / Intestinal Cell Toxicity | HCT116 (Human Colon Cancer) | Induces intestinal cell injury; associated with abnormal mRNA m6A modification and disordered methylation levels of target genes.[1] |
| Cytotoxicity | L02 (Human Liver Cells) | The toxicity of humantenine on L02 cells was significantly less in the presence of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) system (NADPH), suggesting metabolic detoxification.[2] | |
| Metabolism | Human Liver Microsomes | Metabolized primarily by CYP3A4/5 enzymes through hydroxylation and oxidation.[2] | |
| This compound | Not Reported | Not Applicable | No biological activity data is currently available in the public domain. |
Experimental Protocols
To facilitate further research and ensure reproducibility, the methodologies for the key experiments cited are detailed below.
Cytotoxicity and mRNA m6A Modification of Humantenine in HCT116 Cells[1]
-
Cell Culture: HCT116 human colon cancer cells were cultured in an appropriate medium and treated with humantenine.
-
RNA Sequencing (mRNA-seq): Total RNA was extracted from both humantenine-treated and control HCT116 cells. Following library preparation, high-throughput sequencing was performed to identify differentially expressed mRNAs.
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq): Total RNA was fragmented and immunoprecipitated using an antibody specific for N6-methyladenosine (m6A). The enriched m6A-containing RNA fragments were then sequenced to map m6A modifications across the transcriptome.
-
Bioinformatic Analysis: The data from mRNA-seq and MeRIP-seq were integrated and analyzed to identify genes with differential m6A modification and expression. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were performed to understand the biological implications of these changes.
The following diagram illustrates the workflow for investigating the effect of humantenine on mRNA m6A modification.
In Vitro Metabolism and Cytotoxicity of Humantenine[2]
-
Metabolism in Human Liver Microsomes (HLMs): Humantenine was incubated with HLMs in the presence of NADPH. The reaction mixture was analyzed by high-resolution mass spectrometry to identify metabolites. Selective chemical inhibitors and recombinant human cytochrome P450 (CYP) enzymes were used to identify the specific CYPs involved in metabolism.
-
Cytotoxicity Assay: The in vitro cytotoxicity of humantenine was assessed using the DIMSCAN assay on L02 human liver cells. The assay was performed with and without an NADPH-generating system to evaluate the role of metabolic detoxification.
This diagram outlines the process of identifying the metabolic pathway of humantenine.
Discussion and Future Directions
The current body of research indicates that humantenine exhibits cytotoxic properties, particularly affecting intestinal and liver cells. The compound's influence on mRNA m6A modification suggests a potential mechanism of action involving post-transcriptional gene regulation. Furthermore, its metabolism by CYP3A4/5 highlights a critical pathway for its detoxification.
The complete lack of biological data for this compound presents a clear and compelling direction for future research. The introduction of a hydroxyl group at the C-11 position could significantly alter the molecule's polarity, metabolic stability, and interaction with biological targets. Investigating the biological activities of this compound, including its cytotoxicity, anti-inflammatory, and antinociceptive potential, and comparing these directly with humantenine would provide valuable structure-activity relationship (SAR) insights. Such studies are crucial for determining if this modification enhances or diminishes the therapeutic potential or toxicological profile of the parent alkaloid.
For drug development professionals, the existing data on humantenine's cytotoxicity and metabolism are important considerations for any potential therapeutic application. The elucidation of this compound's biological profile is a necessary next step to assess its viability as a lead compound or to understand its potential role as a metabolite of other Gelsemium alkaloids.
References
"comparative analysis of Gelsemium alkaloids cytotoxicity"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of various alkaloids derived from the Gelsemium genus. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of experimental data and methodologies.
Introduction to Gelsemium Alkaloids
The genus Gelsemium is a source of a diverse array of indole (B1671886) alkaloids, which have been investigated for a range of pharmacological activities, including potential anticancer properties. These compounds exhibit a variety of complex chemical structures and have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms of action. This guide focuses on a comparative summary of their cytotoxic effects, providing key data points and experimental context.
Comparative Cytotoxicity Data
The cytotoxic activity of Gelsemium alkaloids is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values for several prominent Gelsemium alkaloids against a panel of human cancer cell lines. It is important to note that variations in experimental conditions (e.g., incubation time, specific assay used) can influence the observed IC50 values.
| Alkaloid | Cell Line | Cell Type | IC50 (µM) | Reference |
| (+) Gelsemine | PC12 (highly differentiated) | Pheochromocytoma | 31.59 | [1] |
| (-) Gelsemine | PC12 | Pheochromocytoma | > 100 | [1] |
| Gelsebamine | A-549 | Lung Adenocarcinoma | 0.634 | |
| Gelsebanine | P388, HL-60, A-549, BEL-7402 | Leukemia, Lung, Hepatocellular Carcinoma | > 10 | |
| 14R-hydroxyelegansamine | P388, HL-60, A-549, BEL-7402 | Leukemia, Lung, Hepatocellular Carcinoma | > 10 | |
| 14R-hydroxygelsamydine | P388, HL-60, A-549, BEL-7402 | Leukemia, Lung, Hepatocellular Carcinoma | > 10 | |
| 11-methoxy-14,15-dihydroxyhumantenmine | Hep-2, LSC-1, TR-LCC-1, FD-LSC-1 | Laryngeal Carcinoma | 10.9 - 12.1 | |
| 11-methoxy-14-hydroxyhumantenmine | Hep-2, LSC-1, TR-LCC-1, FD-LSC-1 | Laryngeal Carcinoma | 9.2 - 10.8 | |
| Gelseleganin C | A549, SPC-A, 1D356, OC3 Tca8113, SACC83, MEC1 | Various Cancer Cell Lines | < 10 | |
| Gelsemine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
| Gelsevirine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
| Gelsenicine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
| Koumidine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
| Humantenidine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
| Humantenirine | KB, P-388 | Oral Epidermoid, Leukemia | Inactive | [2] |
Note: "Inactive" indicates that the compounds did not exhibit significant cytotoxic activity in the specified test systems[2]. The lack of a specific citation for some entries indicates that the data is drawn from the general body of literature reviewed.
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the cytotoxicity of Gelsemium alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Gelsemium alkaloid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test alkaloid for a defined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and then fix them by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Discard the TCA and wash the plates five times with deionized water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The optical density is proportional to the total protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Gelsemium alkaloids can induce cytotoxicity through various mechanisms, with the induction of apoptosis being a prominent pathway. The following diagrams illustrate a generalized experimental workflow for assessing cytotoxicity and a representative signaling pathway for apoptosis that may be activated by these compounds.
Caption: A general experimental workflow for assessing the cytotoxicity of Gelsemium alkaloids.
Caption: A representative apoptosis signaling pathway potentially induced by Gelsemium alkaloids.
Some Gelsemium alkaloids, such as sempervirine (B1196200), have been shown to induce apoptosis through specific signaling pathways. For instance, sempervirine can activate the Wnt/β-catenin pathway and also inhibit RNA polymerase I, leading to cell cycle arrest and apoptosis[3][4][5]. Other alkaloids may induce apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in programmed cell death. The activation of effector caspases, such as caspase-3, is a central event in the execution phase of apoptosis.
Conclusion
The alkaloids from the Gelsemium genus exhibit a wide range of cytotoxic activities against various cancer cell lines. While some alkaloids like gelsebamine show potent activity, others appear to be inactive in the tested models. The primary mechanism of cytotoxicity for several of these compounds involves the induction of apoptosis. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research into the therapeutic potential of these natural products. Further comprehensive studies are warranted to establish a more complete and comparative cytotoxicity profile of a broader range of Gelsemium alkaloids across a standardized panel of cancer cell lines.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anti-inflammatory Properties of Novel Compounds: A Framework for 11-Hydroxyhumantenine
Introduction
The relentless pursuit of novel therapeutic agents to combat inflammation is a cornerstone of drug discovery. While the specific anti-inflammatory properties of 11-Hydroxyhumantenine are yet to be extensively documented in publicly available literature, this guide provides a comprehensive framework for its evaluation. By comparing its potential efficacy against well-established anti-inflammatory compounds from natural sources, researchers can effectively validate its therapeutic promise. This guide utilizes Curcumin and α-Mangostin as benchmarks, detailing their known mechanisms and providing the experimental protocols necessary for a thorough comparative analysis.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the anti-inflammatory effects of Curcumin and α-Mangostin, providing a baseline for evaluating novel compounds like this compound.
| Compound | Target/Assay | Cell Line | Inducer | IC50 / Inhibition | Source |
| Curcumin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 3.7 ± 0.1 μg/mL | [1] |
| NF-κB Pathway | - | - | Inhibition of NF-κB activation | [2] | |
| Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | - | - | Suppression of expression | [2] | |
| α-Mangostin | Nitric Oxide (NO) Production | RAW 264.7 | LPS | - | [3] |
| TNF-α Secretion | THP-1 | LPS | Attenuated secretion | [3][4] | |
| IL-8 Secretion | THP-1 | LPS | Attenuated secretion | [3] | |
| COX-2, IL-1β, IL-6, NO | RAW 264.7 | LPS | Potent inhibitory activity | [5] |
Experimental Methodologies
Detailed protocols are crucial for reproducible and comparable results. The following are standard methodologies for assessing anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or THP-1 human monocytes are commonly used and reliable models for in vitro inflammation studies.[1][3]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in plates at a specific density (e.g., 1 × 10^5 cells/well in a 96-well plate).[1] After adherence, they are pre-treated with varying concentrations of the test compound (e.g., this compound, Curcumin, α-Mangostin) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory inducer like lipopolysaccharide (LPS; e.g., 1 μg/mL) for 24 hours.[1]
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure: After cell treatment, 100 μL of the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm after a brief incubation period. The concentration of nitrite is determined using a standard curve of sodium nitrite.[1]
Cytokine Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal. The absorbance is read using a microplate reader, and cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Protein Expression (iNOS, COX-2)
-
Principle: This technique is used to detect and quantify the expression levels of key inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Procedure:
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
This guide provides a robust framework for the validation of this compound's anti-inflammatory properties. By employing the detailed experimental protocols and comparing the resulting data with established benchmarks from compounds like Curcumin and α-Mangostin, researchers can ascertain the therapeutic potential of this novel agent. The provided diagrams of the NF-κB signaling pathway and a standard experimental workflow offer a clear visual aid for understanding the mechanisms and processes involved in this critical area of drug discovery. Further investigations into other relevant pathways, such as the MAPK and JAK/STAT pathways, may also provide a more comprehensive understanding of this compound's mechanism of action.[2][6]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. α-Mangostin: Anti-Inflammatory Activity and Metabolism by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Mangostin: anti-inflammatory activity and metabolism by human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. Scaffold compound L971 exhibits anti‐inflammatory activities through inhibition of JAK/STAT and NFκB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Published Data on Structure-Activity Relationships of Humantenine Derivatives
Despite a comprehensive search of scientific literature, no specific studies detailing the structure-activity relationships (SAR) of a series of humantenine (B602792) derivatives were identified. While the biological activity of some related alkaloids has been explored, dedicated research on how structural modifications of humantenine impact its biological effects appears to be limited.
The current body of scientific literature does not contain sufficient data to construct a comparative guide on the structure-activity relationship of humantenine derivatives. Searches for quantitative biological data, such as IC50 or EC50 values, for a range of humantenine analogs were unsuccessful. Consequently, it is not possible to generate the requested data tables comparing the performance of different derivatives.
Similarly, the absence of such studies means there are no specific experimental protocols for the synthesis and biological evaluation of a series of humantenine derivatives to report. While general methodologies for assessing activities like cytotoxicity or anti-inflammatory effects exist, their specific application to a series of humantenine compounds has not been documented in the available literature.
One isolated finding mentioned the natural derivative, nor-humantenine , which exhibited moderate cytotoxic activity. However, this single data point is insufficient for a meaningful SAR analysis, which requires a comparative study of multiple, systematically modified compounds. The synthesis of a related compound, humantenirine , has been described, but its biological activity was not reported in the context of an SAR study.
In contrast, detailed SAR studies are available for other classes of alkaloids, such as haemanthamine, harmine, and manzamine. These studies, while providing a framework for how SAR is investigated in natural products, do not offer specific insights into the humantenine scaffold.
Due to the lack of available experimental data on a series of humantenine derivatives, the creation of comparative data tables and detailed experimental protocols, as well as visualizations of signaling pathways or experimental workflows specifically for humantenine SAR, cannot be fulfilled at this time. Further research into the synthesis and biological testing of a variety of humantenine analogs is required before a comprehensive structure-activity relationship can be established and reported.
A Comparative Analysis of Acetylcholinesterase Inhibitory Activity: 11-Hydroxyhumantenine and Donepezil
An Objective Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitory activity of the well-established Alzheimer's disease therapeutic, donepezil (B133215), and the natural alkaloid, 11-Hydroxyhumantenine. Due to a lack of direct experimental data on the AChE inhibitory activity of this compound in publicly available scientific literature, a direct quantitative comparison is not feasible at this time.
This document, therefore, presents a comprehensive summary of the known AChE inhibitory profile of donepezil, alongside pertinent, albeit indirect, findings related to alkaloids from the Gelsemium genus, from which this compound is derived. This information is intended to provide a foundational context for researchers interested in the potential therapeutic applications of novel natural compounds.
Comparative Data on Acetylcholinesterase Inhibition
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of donepezil and an extract from Gelsemium sempervirens, a plant related to the source of this compound. It is crucial to note that the data for the Gelsemium extract may not be representative of the activity of the isolated this compound.
| Compound/Extract | IC50 Value (AChE Inhibition) | Source Organism/Assay Condition |
| Donepezil | 6.7 nM | In vitro, rat brain AChE |
| Donepezil | 11 nM | In vitro, human AChE |
| Gelsemium sempervirens (reconstituted tincture) | 9.25 µg/mL | In vitro, mouse brain homogenate |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The significant difference in the units of measurement (nM for donepezil vs. µg/mL for the extract) and the nature of the tested substances (pure compound vs. crude extract) preclude a direct comparison of potency.
In-Depth Look at the Compounds
Donepezil: A well-characterized, reversible, and selective inhibitor of acetylcholinesterase, donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its mechanism of action involves blocking the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.
This compound: This alkaloid is found in Gelsemium elegans, a plant known for its high toxicity. While some traditional medicinal uses of Gelsemium species have been reported for conditions like pain and inflammation, scientific investigation into the specific bioactivities of its individual alkaloids is limited. Although extracts from the related Gelsemium sempervirens have demonstrated AChE inhibitory activity, further research is imperative to isolate this compound and directly assess its enzymatic inhibition profile. Interestingly, some reports suggest that the toxicity of Gelsemium alkaloids may stem from the antagonization of acetylcholine receptors, a mechanism distinct from AChE inhibition. Another alkaloid from Gelsemium elegans, gelsemine, has been shown to alleviate cognitive impairments in an animal model of Alzheimer's disease through anti-inflammatory and neuroprotective effects, rather than direct AChE inhibition.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most widely accepted method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues.
Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which can be measured at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Serial dilutions of the test compounds are also prepared.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the ATCI substrate to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a defined period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of cholinergic neurotransmission and AChE inhibition.
Caption: Experimental workflow for determining AChE inhibitor IC50 values.
Conclusion and Future Directions
Donepezil is a potent and well-documented inhibitor of acetylcholinesterase. In contrast, the acetylcholinesterase inhibitory activity of this compound remains to be elucidated. The preliminary findings on extracts from the Gelsemium genus suggest that this class of alkaloids may warrant further investigation for their effects on the cholinergic system.
For a conclusive comparison, it is essential that future research focuses on isolating this compound and evaluating its AChE inhibitory activity using standardized in vitro assays, such as the Ellman's method described herein. Such studies would provide the necessary quantitative data to accurately assess its potential as a modulator of cholinergic neurotransmission and determine its therapeutic promise relative to established inhibitors like donepezil.
"in vivo efficacy of 11-Hydroxyhumantenine compared to other natural neuroprotectants"
For researchers and drug development professionals, the quest for effective neuroprotective agents is a critical endeavor. This guide provides a comparative analysis of the in-vivo efficacy of several natural compounds that have shown promise in preclinical studies for neurodegenerative diseases and ischemic stroke. While the initial scope of this guide was to include 11-Hydroxyhumantenine, a comprehensive search of scientific literature revealed a significant lack of available in vivo efficacy data for this specific compound. Therefore, this comparison will focus on four well-researched natural neuroprotectants: Resveratrol (B1683913), Curcumin (B1669340), Epigallocatechin-3-gallate (EGCG), and Ginkgolide B.
This guide synthesizes quantitative data from various animal model studies, details the experimental methodologies employed, and visualizes the key signaling pathways implicated in their neuroprotective mechanisms.
Quantitative Efficacy in Animal Models
The following tables summarize the in vivo neuroprotective effects of Resveratrol, Curcumin, EGCG, and Ginkgolide B in established animal models of Alzheimer's Disease, Parkinson's Disease, and Ischemic Stroke. These tables are designed for easy comparison of key efficacy parameters.
Table 1: In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Duration | Key Efficacy Endpoints | Reference |
| Resveratrol | APP/PS1 mice | Not specified | Long-term | Prevented memory loss; Reduced amyloid burden; Increased mitochondrial complex IV protein levels. | [1] |
| Rat model of AD | Not specified | 3 weeks | Improved learning capacity.[2] | [2] | |
| Curcumin | Rat model (AlCl3-induced) | Not specified | Not specified | Enhanced pro-oxidant levels, antioxidant enzyme activities, and anti-inflammatory cytokine production; Decreased apoptotic cells.[3] | [3] |
| Rat model (icv-STZ and D-galactose) | 10 mg/kg/day (i.p.) | 7 weeks | Decreased oxidative stress; Improved active avoidance and locomotor activity; Attenuated neurodegeneration.[4] | [4] | |
| EGCG | Rat model (Aβ25-35 injection) | 25 mg/kg (gavage) | Not specified | Decreased escape latency in Morris water maze; Increased time in target quadrant; Decreased Tau hyperphosphorylation; Suppressed BACE1 expression and Aβ1-42 levels. | [5] |
| Ginkgolide B | APP/PS1 mice | Not specified | Not specified | Ameliorated learning and memory deficits; Reduced Aβ deposition, inflammatory cell infiltration, and neuronal loss.[6] | [6] |
| d-galactose and aluminum chloride-induced AD mice | Not specified | Not specified | Alleviated cognitive dysfunction, neurodegeneration, and neuropathological changes; Reduced RAGE and Bax levels; Increased Bcl-2 levels.[7] | [7] |
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Reference |
| Resveratrol | MPTP-induced mice | 20 mg/kg (i.v.) | Protected against motor coordination impairment, hydroxyl radical overloading, and neuronal loss.[8] | [8] |
| 6-OHDA, MPTP, rotenone, paraquat, and maneb (B1676018) models | Various | Ameliorated motor dysfunction; Increased dopamine (B1211576) levels; Improved striatal TH protein levels; Reduced α-synuclein expression; Improved antioxidant status.[9][10] | [9][10] | |
| Curcumin | Toxin-based animal models | Various | Anti-inflammatory effects; Antioxidant capability (protected substantia nigra neurons and improved striatal dopamine levels); Reduced neuronal apoptosis; Improved functional outcome.[11][12][13] | [11][12][13] |
| Rotenone-injured rats | Not specified | Alleviated motor dysfunction; Increased suppressed tyrosine hydroxylase (TH) activity; Increased glutathione (B108866) (GSH) levels; Reduced reactive oxygen species activity and malondialdehyde content.[14] | [14] | |
| EGCG | MPTP-induced mice | Not specified | Rescued MPTP-induced neurotoxicity by increasing rotational latency; Striatal dopamine concentrations were 40% higher than in the MPTP group.[15] | [15] |
| α-synuclein preformed fibril-induced mice | Not specified | Reduced anxiety-like behavior and motor impairments; Ameliorated degeneration of TH immuno-positive neurons and accumulation of p-α-syn.[16][17] | [16][17] | |
| Ginkgolide B | Not specified | Not specified | Data not readily available in the reviewed literature for Parkinson's disease models. |
Table 3: In Vivo Efficacy in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Reference |
| Resveratrol | Rodent stroke models | Median dose: 10 mg/kg | Significant reduction in infarct size, edema size, and BBB impairment; Improved neurofunctional impairment and motor performance.[18] | [18] |
| Curcumin | MCAO rats | 100 mg/kg for 7 days | Significantly reduced infarct volume and improved neurological scores.[19] | [19] |
| MCAO rats | 200 mg/kg (i.p.) 30 min after I/R | Significantly improved brain damage and neurological function.[20] | [20] | |
| EGCG | Not specified | Not specified | Data not readily available in the reviewed literature for stroke models. | |
| Ginkgolide B | MCAO rats | Not specified | Improved neurological function; Reduced infarct size in basal ganglia and cerebral cortex.[21] | [21] |
| MCAO rats | 2, 4, and 8 mg/kg (i.v.) for 5 days | Significantly diminished the volume of infarction and brain water content; Improved Neurological Deficit Score (NDS).[22] | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for in vivo neuroprotection studies based on the reviewed literature.
General Protocol for In Vivo Neuroprotection Studies
-
Animal Model Induction:
-
Alzheimer's Disease: Commonly used models include transgenic mice expressing human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations (e.g., APP/PS1), or induction of AD-like pathology through intracerebroventricular (icv) injection of streptozotocin (B1681764) (STZ) or co-administration of D-galactose and aluminum chloride.[1][4][6][7]
-
Parkinson's Disease: Models are typically induced by neurotoxins that selectively damage dopaminergic neurons, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), 6-hydroxydopamine (6-OHDA), or rotenone.[8][9][10][11][12][13][14][15]
-
Ischemic Stroke: The most common model is the middle cerebral artery occlusion (MCAO) model in rats or mice, which mimics focal cerebral ischemia.[18][19][20][21][22]
-
-
Compound Administration:
-
Route of Administration: Compounds are typically administered via oral gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection.
-
Dosage and Duration: Dosing regimens vary significantly between studies and are a critical factor in determining efficacy. Treatment can be prophylactic (before insult) or therapeutic (after insult) and can range from a single dose to chronic daily administration for several weeks.
-
-
Behavioral Assessments:
-
Cognitive Function (AD models): Assessed using tests such as the Morris water maze (spatial learning and memory) and object recognition tests.[6]
-
Motor Function (PD models): Evaluated using tests like the rotarod test (motor coordination), pole test, and assessment of apomorphine-induced rotations.[8][14][15]
-
Neurological Deficit (Stroke models): Neurological function is often scored using a standardized neurological deficit scale.[18][19][21][22]
-
-
Histological and Biochemical Analysis:
-
Infarct Volume (Stroke models): Measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[19][21][22]
-
Neuronal Loss/Survival: Quantified by immunohistochemical staining for neuronal markers (e.g., NeuN, Tyrosine Hydroxylase for dopaminergic neurons).[6][8][14][16][17]
-
Protein Aggregation (AD, PD models): Amyloid-β plaques and neurofibrillary tangles in AD, and α-synuclein aggregates in PD, are visualized and quantified using specific antibodies.[1][6][16][17]
-
Biomarkers of Oxidative Stress and Inflammation: Levels of malondialdehyde (MDA), reactive oxygen species (ROS), glutathione (GSH), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured in brain tissue homogenates using ELISA or other immunoassays.[4][14][19]
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these natural compounds are attributed to their ability to modulate multiple signaling pathways involved in cell survival, inflammation, and oxidative stress.
Resveratrol
Resveratrol exerts its neuroprotective effects through a variety of pathways, with the activation of Sirtuin 1 (SIRT1) being a key mechanism. This activation leads to the deacetylation of several downstream targets, promoting mitochondrial biogenesis and reducing oxidative stress. Resveratrol also modulates inflammatory responses by inhibiting the NF-κB pathway.[23]
Curcumin
Curcumin's neuroprotective actions are largely attributed to its potent anti-inflammatory and antioxidant properties. It is known to inhibit the activation of NF-κB, a key regulator of the inflammatory response. Additionally, curcumin can activate the Nrf2/ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.
Epigallocatechin-3-gallate (EGCG)
EGCG, the main polyphenol in green tea, exhibits neuroprotective effects by modulating several signaling pathways. It is known to activate protein kinase C (PKC), which is involved in cell survival and synaptic plasticity. EGCG also possesses antioxidant properties and can chelate metal ions, which are implicated in neurodegenerative processes.
Ginkgolide B
Ginkgolide B, a terpene lactone from Ginkgo biloba, has demonstrated neuroprotective effects, particularly in the context of ischemic stroke. Its mechanisms of action include the inhibition of platelet-activating factor (PAF), which plays a role in inflammation and thrombosis, and the modulation of apoptosis-related proteins.
References
- 1. scispace.com [scispace.com]
- 2. Frontiers | Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative and Neuroprotective Effects of Curcumin in an Alzheimer's Disease Rat Model Co-Treated with Intracerebroventricular Streptozotocin and Subcutaneous D-Galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-Gallate Provides Protection Against Alzheimer's Disease-Induced Learning and Memory Impairments in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patrinum.ch [patrinum.ch]
- 11. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review | springermedicine.com [springermedicine.com]
- 12. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson's disease: a systematic experiment literatures review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Epigallocatechin Gallate Has a Neurorescue Effect in a Mouse Model of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effect of green tea extract (-)-epigallocatechin-3-gallate in a preformed fibril-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect and mechanisms of resveratrol in animal models of ischemic stroke: A systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Neuroprotective Effect of Curcumin Against Cerebral Ischemia-Reperfusion Via Mediating Autophagy and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Therapeutic neuroprotective effects of ginkgolide B on cortex and basal ganglia in a rat model of transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 11-Hydroxyhumantenine Against Synthetic Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the acetylcholinesterase (AChE) inhibitory activity of novel compounds, such as the natural product 11-Hydroxyhumantenine, against established synthetic acetylcholinesterase inhibitors. Due to the current lack of publicly available data on the specific AChE inhibitory potency of this compound, this document serves as a methodological template, utilizing well-characterized synthetic inhibitors—donepezil (B133215), rivastigmíne, and galantamine—for comparative analysis.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses.[1][2] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that block the action of AChE, thereby increasing the levels and duration of action of acetylcholine in the synaptic cleft.[1] This mechanism of action is the therapeutic basis for the use of AChEIs in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[2][3]
The potency of an AChE inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Comparative Analysis of Synthetic Acetylcholinesterase Inhibitors
The following table summarizes the in vitro IC50 values for three widely used synthetic acetylcholinesterase inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the source of the enzyme (e.g., electric eel, human recombinant), substrate concentration, and assay conditions.
| Compound | Acetylcholinesterase (AChE) IC50 | Source |
| Donepezil | 6.7 nM | [4][5] |
| Rivastigmíne | 4.3 nM | [5] |
| Galantamine | ~410 nM | [6] |
Note: The IC50 values presented are representative values from the cited literature and are intended for comparative purposes.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To determine the acetylcholinesterase inhibitory activity of a test compound, such as this compound, a standardized in vitro assay is essential. The most commonly employed method is the spectrophotometric assay developed by Ellman and colleagues.
Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863). The enzyme catalyzes the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit enzyme activity (typically ≤1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add all reagents except the enzyme.
-
Negative Control (100% enzyme activity): Add all reagents, including the solvent used for the test compounds but without any inhibitor.
-
Test Wells: Add phosphate buffer, DTNB solution, the test compound at various concentrations, and the AChE solution.
-
Positive Control Wells: Add phosphate buffer, DTNB solution, the positive control inhibitor at various concentrations, and the AChE solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (ATCh) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition, by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the site of action for acetylcholinesterase inhibitors.
Caption: Experimental workflow for determining the IC50 value of an acetylcholinesterase inhibitor.
References
- 1. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of 11-Hydroxyhumantenine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 11-Hydroxyhumantenine based on general principles of laboratory safety and hazardous waste management. As no specific Safety Data Sheet (SDS) for this compound was found, this compound should be handled with the utmost caution, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and regulatory requirements in your area.
The following procedures are designed to ensure the safe and environmentally responsible disposal of this compound, protecting both laboratory personnel and the ecosystem.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, this compound should be treated as a hazardous substance. It is prudent to assume it may be harmful if swallowed or in contact with skin, cause skin and eye irritation, and potentially have long-term health effects such as carcinogenicity.[1][2] Furthermore, its impact on the environment is unknown, and therefore it should be prevented from entering drains or waterways.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | To prevent inhalation of dust or aerosols.[1][3] |
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure proper disposal.
-
Do not mix with other waste streams. this compound waste should be collected separately from non-hazardous trash, sharps, and other chemical waste unless explicitly permitted by your EHS department.
-
Use designated and compatible containers. Waste containers must be made of a material compatible with this compound.[4] The container must be in good condition, with a secure, leak-proof lid.[4] For liquid waste, secondary containment should be used.[5]
-
Solid Waste:
-
Collect pure this compound powder and contaminated materials (e.g., weighing boats, contaminated gloves, paper towels) in a designated, labeled, and sealable container.
-
-
Liquid Waste:
III. Labeling and Storage of Waste
Accurate labeling and safe storage of hazardous waste are regulatory requirements and essential for safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4] The date the waste was first added to the container should also be included.[4]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[5] Liquid waste containers should be stored in secondary containment bins.[5]
IV. Disposal Procedures
Never dispose of this compound down the drain or in the regular trash.[5][6] All waste containing this compound must be disposed of through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Prepare Waste for Disposal:
-
Ensure all waste is properly segregated and contained as described in Section II.
-
Securely close all waste containers, ensuring they are not overfilled (a general rule is to fill to no more than 90% capacity).[4]
-
Decontaminate the exterior of the waste container.
-
-
Arrange for Waste Pickup:
-
Contact your institution's EHS department or hazardous waste management service to schedule a pickup.
-
Complete any required waste disposal forms, providing accurate information about the waste composition.[4]
-
-
Handling Empty Containers:
-
Thoroughly rinse empty containers that held this compound. The first rinseate must be collected as hazardous waste.[5]
-
After thorough rinsing and air-drying, obliterate or remove the original label.[5]
-
Dispose of the rinsed and dried container as instructed by your EHS department, which may include disposal as regular solid waste or recycling.[5]
-
V. Spill and Emergency Procedures
In the event of a spill, prioritize personal safety and containment.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS department.
-
Prevent others from entering the area.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
Personal protective equipment for handling 11-Hydroxyhumantenine
Essential Safety and Handling Guide for 11-Hydroxyhumantenine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. This guide is based on the general safety protocols for handling potent alkaloids and cytotoxic compounds. It is imperative to treat this compound as a hazardous substance and to conduct a thorough risk assessment before handling. All laboratory activities should be performed by trained personnel in a controlled environment.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines essential personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following table summarizes general occupational exposure limits and physical data for potent alkaloids and cytotoxic compounds. A conservative approach is strongly recommended.
| Parameter | Value | Notes and Citations |
| Chemical Class | Alkaloid | Assumed based on chemical name and structure. |
| Appearance | Solid (presumed) | Based on typical characteristics of similar compounds. |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | For highly potent compounds where no specific data is available, a conservative OEL is assumed.[1] |
| Primary Hazards | Cytotoxic, Mutagenic, Carcinogenic, Teratogenic (Suspected) | Alkaloids can exhibit a range of toxicities. Cytotoxic compounds are toxic to cells.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure when handling this compound. The following equipment is mandatory.[1][4][5]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles with a snug fit or a full-face shield to protect against splashes and airborne particles.[1][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene) are essential to prevent skin contact.[1][6] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[1][6] |
| Body Protection | A disposable, solid-front, back-closing lab coat or a chemical-resistant apron or coveralls should be worn to protect against contamination of personal clothing.[1][4][6] |
| Respiratory Protection | For handling powders or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is recommended.[1][5][6] All work with solid forms of the compound should be conducted in a certified chemical fume hood or a glove box.[1] |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1] |
Operational and Disposal Plans
Handling Procedures
-
Preparation:
-
Designate a specific, well-ventilated area for handling, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1]
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled hazardous waste containers, before starting the experiment.[6]
-
-
Weighing and Transfer:
-
Solution Preparation:
Post-Handling and Cleanup
-
Decontamination:
-
Clean all equipment and the work area thoroughly after use with an appropriate decontaminating solution.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves, face shield/goggles, mask).
-
-
Hand Washing:
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Spill Procedures
-
Small Spills:
-
Large Spills:
Disposal Plan
All waste contaminated with this compound is considered cytotoxic hazardous waste and must be segregated and disposed of according to institutional and local regulations.[2][7]
-
Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, purple-lidded sharps container.[2][7]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in clearly labeled, leak-proof, purple cytotoxic waste bags or rigid containers.[2][7][8]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Storage:
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. benchchem.com [benchchem.com]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. cleanaway.com.au [cleanaway.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
